Ethyl 5-methoxyindole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIUAXNFAUGNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197351 | |
| Record name | Ethyl 5-methoxyindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-58-9 | |
| Record name | Ethyl 5-methoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methoxyindole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4792-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methoxyindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D63U367GNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 5-methoxyindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methoxyindole-2-carboxylate is a crucial intermediate in the landscape of medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. This technical guide provides a comprehensive overview of the physical properties of this compound, offering valuable data for researchers engaged in its handling, characterization, and application in the synthesis of novel therapeutic agents. This document details its key physical constants, outlines standard experimental protocols for their determination, and illustrates its pivotal role in the drug development workflow.
Core Physical Properties
The physical characteristics of this compound are fundamental to its use in a laboratory and industrial setting. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical characterization methods.
Data Presentation: A Summary of Physical Constants
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃[1] |
| Molecular Weight | 219.24 g/mol |
| Melting Point | 154-160 °C[1] |
| Boiling Point | 380.2 °C at 760 mmHg |
| Appearance | Dark yellow to yellow to brown crystals or crystalline powder[1] |
| Solubility | Insoluble in water |
| Density | ~1.2 g/cm³ |
| Flash Point | 183.7 °C |
| Storage Temperature | -20°C |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[2]
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a digital melting point apparatus.[2]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially as the temperature approaches the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4]
Boiling Point Determination
For high-boiling-point solids, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, though direct measurement at atmospheric pressure is also possible.
Methodology: Small-Scale Capillary Method
-
Sample Preparation: A few drops of the molten compound (or a solution in a high-boiling solvent) are placed in a small test tube (fusion tube).[5]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[6][7]
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or aluminum block).[5][6]
-
Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[6][7] The heat is then removed, and the apparatus is allowed to cool slowly.
-
Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7] This is the temperature at which the vapor pressure of the substance equals the external pressure.[7]
Solubility Determination
Solubility testing is crucial for identifying appropriate solvents for reactions, recrystallization, and chromatography.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[8]
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.75 mL of water) is added in small portions.[8]
-
Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[9]
-
Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it remains undissolved.[9] This process is repeated with a range of solvents of varying polarity (e.g., hexane, ethanol, diethyl ether, dilute acid, and dilute base) to build a solubility profile.[8][10]
Role in Drug Development Workflow
This compound is not an active pharmaceutical ingredient (API) itself but serves as a versatile starting material or key intermediate in the synthesis of complex molecules with therapeutic potential.[11] Its indole nucleus can be readily modified at various positions to generate libraries of compounds for screening. It is a reactant for preparing ligands with specificity for the GABA receptor, inhibitors of the sodium-dependent glucose co-transporter 2 (SGLT2), and anticancer agents.[1]
Below is a diagram illustrating the logical workflow where this compound functions as a building block in a typical drug discovery and development process.
Caption: Workflow of this compound in drug discovery.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick reference for its physical constants, while the outlined experimental protocols provide a foundation for its laboratory analysis. Furthermore, the workflow visualization highlights its significance as a foundational element in the synthesis of potentially life-saving pharmaceuticals. A thorough understanding of these core characteristics is indispensable for any scientist working with this versatile chemical compound.
References
- 1. L17596.06 [thermofisher.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-methoxyindole-2-carboxylate
CAS Number: 4792-58-9
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-methoxyindole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the physicochemical properties, synthesis methodologies, and significant applications of this compound, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed experimental protocols and structured data to facilitate its practical application.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a yellow to orange powder.[1] It is characterized by its indole core structure, which is a common motif in biologically active compounds. The presence of a methoxy group at the 5-position and an ethyl carboxylate group at the 2-position makes it a valuable precursor for a wide range of chemical modifications.[2] It is generally insoluble in water.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4792-58-9 | [2][3][6][7] |
| Molecular Formula | C₁₂H₁₃NO₃ | [2][3][6] |
| Molecular Weight | 219.24 g/mol | [2][3][6] |
| Appearance | Dark yellow to yellow to brown crystals or powder | [1] |
| Melting Point | 154-160 °C | [1][3] |
| Boiling Point (Predicted) | 380.2 ± 22.0 °C at 760 mmHg | [3][5] |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [3] |
| Water Solubility | Insoluble | [3][4][5] |
| Storage Temperature | -20°C | [3][7] |
| SMILES String | CCOC(=O)c1cc2cc(OC)ccc2[nH]1 | [1] |
| InChI Key | NPIUAXNFAUGNHP-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative under acidic conditions. An optimized process for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters has been developed, focusing on the azo coupling of a diazonium salt with malonate derivatives, followed by a Japp−Klingemann rearrangement and the Fischer indole synthesis.[8]
General Fischer Indole Synthesis Protocol
The following is a representative protocol for the synthesis of this compound based on the Fischer indole synthesis methodology.
Objective: To synthesize this compound from 4-methoxyphenylhydrazine hydrochloride and diethyl ketomalonate.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Diethyl ketomalonate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
A solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Diethyl ketomalonate (1.1 eq) is added to the solution.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Caption: A flowchart of the Fischer Indole Synthesis for the preparation of the target compound.
Applications in Research and Drug Discovery
This compound is a highly valuable building block in medicinal chemistry due to its utility in the synthesis of a diverse range of biologically active molecules.[2] Its indole scaffold is a privileged structure in drug design, and the functional groups at the 2 and 5 positions allow for facile chemical derivatization.
Key Application Areas:
-
Anticancer Agents: It serves as a precursor for the synthesis of novel anticancer agents. For instance, indole-2-carboxamides derived from this scaffold have been evaluated for their growth inhibitory effects on various cancer cell lines, including pediatric brain tumors.[9]
-
Neuropharmacological Agents: This compound is a key intermediate for pharmaceuticals targeting neurological disorders.[2] The related 5-methoxyindole-2-carboxylic acid (5MICA) has demonstrated neuroprotective effects in models of ischemic stroke.[10] It is also used to prepare ligands with binding specificity for the GABA receptor.[1]
-
Antidiabetic Agents: It is used in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are a class of drugs used for managing hyperglycemia in diabetes.[1][5]
-
Antiviral Agents: The indole nucleus is a target for antiviral drug development. This compound is a reactant for creating HIV-1 integrase strand-transfer inhibitors (INSTIs).
-
Natural Product Synthesis: It is a common starting material in the total synthesis of complex natural products, particularly alkaloids that possess significant biological activity.[2]
Caption: Logical relationship diagram illustrating the key application areas of the title compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when working with this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Table 2: GHS Safety Information
| Category | Information | Reference(s) |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [7][11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Storage Class | 13 - Non Combustible Solids | |
| WGK Germany | 3 | [3] |
Conclusion
This compound (CAS 4792-58-9) is a fundamentally important heterocyclic compound with broad applicability in synthetic organic chemistry and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of a wide array of complex molecules, including numerous drug candidates. This guide has summarized its key characteristics, provided a representative synthetic protocol, and highlighted its major applications, underscoring its continued relevance in modern chemical and pharmaceutical research.
References
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. China this compound 4792-58-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. 4792-58-9|Ethyl5-methoxyindole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. achmem.com [achmem.com]
An In-depth Technical Guide to Ethyl 5-methoxyindole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of Ethyl 5-methoxyindole-2-carboxylate, covering its fundamental chemical properties, synthesis, and significant role as a building block in medicinal chemistry.
Chemical Identity and Structure
This compound is a substituted indole derivative. The indole core is a common scaffold in numerous biologically active compounds. The methoxy group at the 5-position and the ethyl ester at the 2-position are key features that influence its chemical reactivity and utility as a synthetic intermediate.
-
Synonyms: 5-Methoxyindole-2-carboxylic acid ethyl ester, 2-Carbethoxy-5-methoxyindole, 2-Ethoxycarbonyl-5-methoxyindole, NSC 30929[3]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 219.24 g/mol | [3][4] |
| Appearance | Yellow to orange crystalline powder or granules. | [3][5][6] |
| Melting Point | 154-160 °C | [5][6][7] |
| Boiling Point | 380.2 ± 22.0 °C at 760 mmHg (Predicted) | [3][5][7] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3][5][7] |
| Water Solubility | Insoluble | [3][5][7] |
| Storage Temperature | -20°C | [3][5] |
| pKa | 14.72 ± 0.30 (Predicted) | [5] |
| InChI Key | NPIUAXNFAUGNHP-UHFFFAOYSA-N | [1][3][4] |
Synthesis Protocol: Fischer Indole Synthesis
This compound can be synthesized via several methods. A common and effective approach is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester. A general process has been described for producing 5-methoxy-1H-indole-2-carboxylic acid esters.[8] The key stages of this process include azo coupling, the Japp-Klingemann rearrangement, and the final Fischer indole synthesis cyclization.[8]
Representative Experimental Protocol (Fischer Indole Synthesis):
-
Formation of the Hydrazone:
-
p-Methoxyphenylhydrazine hydrochloride is reacted with ethyl pyruvate in a suitable solvent, such as ethanol.
-
A weak base (e.g., sodium acetate) is typically added to neutralize the hydrochloride and facilitate the condensation reaction.
-
The mixture is stirred, often at room temperature, until the formation of the corresponding hydrazone is complete. The product can be isolated by filtration after precipitation.
-
-
Cyclization:
-
The isolated ethyl pyruvate p-methoxyphenylhydrazone is suspended in a suitable acidic catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a solution of sulfuric acid in ethanol.
-
The mixture is heated to induce cyclization and the elimination of ammonia. Reaction temperature and time are critical and must be optimized for the specific substrate and catalyst used.
-
The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
-
The solid is collected by filtration and washed thoroughly with water to remove the acid catalyst.
-
The crude this compound is then purified, typically by recrystallization from a solvent such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of complex molecules with diverse therapeutic applications.[8] Its indole nucleus is a privileged scaffold in medicinal chemistry, and the functional groups at the 2 and 5 positions allow for straightforward chemical modification.
The compound serves as a key intermediate for preparing various classes of therapeutic agents, including:
-
Anticancer Agents: Used in the development of novel compounds that target cancer cell proliferation.
-
SGLT2 Inhibitors: A reactant for creating inhibitors of the sodium-dependent glucose co-transporter 2, used for managing hyperglycemia in diabetes.
-
HIV-1 Integrase Inhibitors: Serves as a building block for integrase strand-transfer inhibitors (INSTIs) used in antiretroviral therapy.
-
GABA Receptor Ligands: Employed in the synthesis of ligands with binding specificity for the GABA receptor, which are of interest for neurological disorders.
-
GSK-3β Inhibitors: Utilized in the synthesis of inhibitors for Glycogen synthase kinase 3 beta, a target in various diseases including neurodegenerative disorders and cancer.
Logical Workflow: From Intermediate to Therapeutic Candidates
Caption: Synthetic utility of this compound.
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. pschemicals.com [pschemicals.com]
- 3. echemi.com [echemi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. L17596.06 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 5-Methoxyindole-2-carboxylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-2-carboxylic acid ethyl ester is a key synthetic intermediate in the development of a diverse range of biologically active compounds. While direct extensive research on the biological activities of the ethyl ester itself is limited in publicly available literature, its central role as a precursor to potent modulators of various biological targets makes it a compound of significant interest. This technical guide provides a comprehensive overview of the known and potential biological activities stemming from this scaffold, with a focus on its derivatives and the parent compound, 5-methoxyindole-2-carboxylic acid (5-MICA). This document will detail the synthesis, potential therapeutic applications, and relevant experimental protocols for evaluating the biological effects of compounds derived from this versatile indole structure.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. 5-Methoxyindole-2-carboxylic acid ethyl ester serves as a crucial building block for the synthesis of molecules targeting a range of therapeutic areas. Its parent carboxylic acid, 5-MICA, has been identified as a neuroprotective agent and an inhibitor of dihydrolipoamide dehydrogenase (DLDH), highlighting the potential of this chemical class.[1][2] This guide will explore the biological activities associated with this scaffold, including its role in the development of anticancer agents, HIV-1 integrase inhibitors, SGLT2 inhibitors, and GABA receptor ligands.[3]
Synthesis
A detailed, robust, and scalable synthesis of 5-methoxyindole-2-carboxylic acid ethyl ester is crucial for its application in drug discovery and development. One established method involves the Fischer indole synthesis. A general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of 5-methoxyindole-2-carboxylic acid ethyl ester.
Detailed Synthetic Protocol (General Example)
The following is a representative protocol for the synthesis of indole-2-carboxylates, which can be adapted for 5-methoxyindole-2-carboxylic acid ethyl ester.
Materials:
-
p-Anisidine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl 2-methylacetoacetate
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization: A solution of p-anisidine in aqueous HCl is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Azo Coupling: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and sodium acetate is added. The solution is cooled in an ice bath, and the previously prepared cold diazonium salt solution is added slowly with vigorous stirring. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The resulting azo compound may precipitate and can be collected by filtration.
-
Fischer Indole Synthesis: The crude azo compound is suspended in ethanol, and concentrated sulfuric acid is added cautiously. The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 5-methoxyindole-2-carboxylic acid ethyl ester.
Biological Activities and Therapeutic Potential
While quantitative data for the ethyl ester are scarce, the biological activities of its parent acid (5-MICA) and its derivatives provide strong indications of its therapeutic potential.
Neuroprotection and Dihydrolipoamide Dehydrogenase (DLDH) Inhibition
5-MICA has been shown to exhibit neuroprotective effects, particularly in the context of ischemic stroke.[1] This activity is attributed to its ability to inhibit the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1] Inhibition of DLDH is believed to confer a preconditioning effect, protecting against ischemic injury.[4]
Caption: Postulated neuroprotective mechanism of 5-MICA via DLDH inhibition.
Anticancer Activity
Derivatives of indole-2-carboxylic acids have been investigated for their antiproliferative effects against various cancer cell lines. The specific quantitative data for derivatives of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides are presented below.
Table 1: Anticancer Activity of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives [5]
| Compound | Target | IC₅₀ (nM) |
| 5f | EGFRWT | 68 |
| EGFRT790M | 9.5 ± 2 | |
| 5g | EGFRWT | 85 |
| EGFRT790M | 11.9 ± 3 | |
| Osimertinib (Ref.) | EGFRT790M | 8 ± 2 |
| Erlotinib (Ref.) | EGFRWT | 80 |
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. These compounds act as integrase strand transfer inhibitors (INSTIs).
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [6]
| Compound | HIV-1 Integrase IC₅₀ (µM) |
| 3 | 47.44 |
| Derivative 1 | 12.41 |
| Derivative 2 | 15.62 |
| Raltegravir (Ref.) | 0.085 |
SGLT2 Inhibition
5-Methoxyindole-2-carboxylic acid ethyl ester is a reactant in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are used in the management of type 2 diabetes.[3]
GABA Receptor Ligands
This indole derivative also serves as a precursor for ligands with binding specificity towards the GABAA receptor, suggesting its potential in the development of therapeutics for neurological and psychiatric disorders.[3]
Table 3: GABAA Receptor Binding Affinity of Dual 5-HT₆ and GABAA Receptor Ligands [7]
| Compound | GABAA Receptor Kᵢ (nM) |
| 16 | 147.0 ± 12.7 |
| 18 | 229.0 ± 28.0 |
| 19 | 247.0 ± 24.7 |
| GABA (natural ligand) | 98 |
Experimental Protocols
The following are detailed, representative protocols for key biological assays relevant to the activities of 5-methoxyindole-2-carboxylic acid ethyl ester and its derivatives.
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
Principle: The activity of DLDH is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH in the presence of dihydrolipoamide. The increase in absorbance at 340 nm is proportional to the enzyme activity.
Materials:
-
Purified DLDH enzyme
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
EDTA (1 mM)
-
NAD⁺ (3 mM)
-
Dihydrolipoamide (2 mM)
-
5-Methoxyindole-2-carboxylic acid ethyl ester (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD⁺.
-
Add varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) to the wells of the microplate. Include a vehicle control (solvent only).
-
Add the DLDH enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding dihydrolipoamide to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Anticancer Cell Proliferation (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Test compound dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
HIV-1 Integrase Strand Transfer Inhibition Assay
Principle: This is a cell-free assay that measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. The assay typically uses a labeled donor DNA (representing the viral DNA) and a target DNA. The amount of integrated product is quantified.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates (donor and target DNA, often labeled with biotin and a fluorophore)
-
Assay buffer (containing MnCl₂ or MgCl₂)
-
Streptavidin-coated plates
-
Detection reagents (e.g., europium-labeled anti-fluorophore antibody)
-
Test compound in DMSO
Procedure:
-
Coat a 96-well streptavidin plate with the biotinylated target DNA.
-
In a separate plate, pre-incubate the HIV-1 integrase with the fluorophore-labeled donor DNA and varying concentrations of the test compound.
-
Transfer the integrase-donor DNA-compound mixture to the target DNA-coated plate.
-
Incubate to allow the strand transfer reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add a europium-labeled antibody that recognizes the fluorophore on the donor DNA.
-
After another incubation and wash step, add an enhancement solution and measure the time-resolved fluorescence.
-
The signal is proportional to the amount of strand transfer. Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
5-Methoxyindole-2-carboxylic acid ethyl ester is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of a wide range of therapeutic agents. While direct biological data on the ethyl ester is limited, the extensive research on its parent acid and other derivatives in the areas of neuroprotection, oncology, and infectious diseases underscores the importance of this chemical entity. The synthetic routes are well-established, and a variety of robust biological assays are available to further explore the potential of novel compounds derived from this promising starting material. Future research should focus on the direct evaluation of the biological activities of the ethyl ester and its simple derivatives to fully elucidate the structure-activity relationships within this chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 5-methoxyindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 5-methoxyindole-2-carboxylate in common laboratory solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.
Introduction to this compound
This compound is a heterocyclic organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a key intermediate for various drug candidates, including those targeting the GABA receptor and sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for managing hyperglycemia in diabetes. Its chemical structure, featuring a methoxy group on the indole ring, is noted to enhance its reactivity and solubility in certain organic solvents[1].
Qualitative Solubility Profile
| Solvent | IUPAC Name | Solubility | Source |
| Water | Water | Insoluble | [2][3][4] |
| Ethanol | Ethanol | Soluble (especially when heated) | [5] |
| Methanol | Methanol | Likely Soluble | Inferred from general statements on organic solvent solubility |
| Acetone | Propan-2-one | Likely Soluble | Inferred from general statements on organic solvent solubility |
| Ethyl Acetate | Ethyl acetate | Likely Soluble | [6] |
| Dichloromethane | Dichloromethane | Likely Soluble | Inferred from general statements on organic solvent solubility |
| Chloroform | Trichloromethane | Likely Soluble | Inferred from general statements on organic solvent solubility |
| Dimethyl Sulfoxide | Dimethyl sulfoxide | Likely Soluble | Inferred from general statements on organic solvent solubility |
| Dimethylformamide | N,N-Dimethylformamide | Likely Soluble | Inferred from general statements on organic solvent solubility |
| Hexanes | Hexane | Insoluble | [6] |
Note: "Likely Soluble" is inferred from general statements about the compound's solubility in common organic solvents and from information on similar compounds, but has not been explicitly stated for this compound.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, researchers can employ established laboratory methods. The following is a generalized protocol for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of interest
-
Vials or test tubes with secure caps
-
A calibrated analytical balance
-
A temperature-controlled shaker or incubator
-
A centrifuge
-
A micropipette
-
A spectrophotometer or high-performance liquid chromatography (HPLC) system
-
Volumetric flasks
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete removal of any suspended solid particles, centrifuge the vial at a high speed.
-
-
Sample Dilution and Analysis:
-
Carefully extract a known volume of the clear supernatant using a micropipette.
-
Dilute the supernatant with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analyze the diluted sample using a pre-calibrated spectrophotometer at the wavelength of maximum absorbance for this compound, or by HPLC with a suitable standard curve.
-
-
Calculation of Solubility:
-
From the analytical measurement, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Summary
This technical guide has provided an overview of the solubility of this compound. While quantitative data is scarce in the public domain, qualitative assessments indicate that it is insoluble in water but soluble in several common organic solvents. For researchers requiring precise solubility values, a detailed experimental protocol has been outlined, accompanied by a visual workflow diagram. This information will aid scientists and drug development professionals in effectively utilizing this compound in their research and development endeavors.
References
Spectroscopic Profile of Ethyl 5-methoxyindole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methoxyindole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Core Spectroscopic Data
The empirical formula for this compound is C12H13NO3, with a molecular weight of 219.24 g/mol . The compound typically appears as a yellow to orange crystalline solid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its atomic framework.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not consistently available in search results |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not consistently available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment |
| Data not consistently available in search results |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.
| m/z | Assignment |
| Data not consistently available in search results |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of about 0.6-0.7 mL in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
FT-IR Spectroscopy
For solid samples like this compound, the KBr pellet method is commonly employed.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also taken for correction.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used to generate ions from the sample molecules.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.
Data Interpretation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic data.
Caption: A logical workflow for spectroscopic data analysis.
References
The Rising Promise of Ethyl 5-methoxyindole-2-carboxylate Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel anticancer agents. Among its numerous analogues, derivatives of Ethyl 5-methoxyindole-2-carboxylate are emerging as a particularly promising class of compounds with significant cytotoxic and antineoplastic potential. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, anticancer activity, and mechanisms of action of these derivatives. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapeutics.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of various this compound derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are summarized below.
| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| Thiazolyl-indole-2-carboxamides | 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | - | 5-methoxyindole coupled with a thiazole ring bearing a dimethylamine group.[1] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | - | 5-methoxyindole with a thiazole moiety and a substituted benzylidene group.[1] | |
| 6e | Various | 4.36 - 23.86 | Dasatinib | - | 5-methoxyindole with a thiazole ring and a 4-hydroxybenzylidene group.[1] | |
| Indole-based Chalcones | 9c | HeLa (Cervical) | >100 | - | - | Chalcone derivative with a 5-methoxy group on the indole ring.[2] |
| 9e | HeLa (Cervical) | 0.37 | - | - | Chalcone derivative with a 6-methoxy group on the indole ring.[2] | |
| 9e | HT29 (Colon) | 0.16 | - | - | Chalcone derivative with a 6-methoxy group on the indole ring.[2] | |
| 9e | MCF-7 (Breast) | 0.17 | - | - | Chalcone derivative with a 6-methoxy group on the indole ring.[2] | |
| Indole-2-carboxamides | 5f | Various | GI50: 29 nM | Erlotinib | GI50: 33 nM | 5-chloro-3-(2-methoxyvinyl)indole-2-carboxamide derivative.[3] |
| 5g | Various | GI50: 29 nM | Erlotinib | GI50: 33 nM | 5-chloro-3-(2-methoxyvinyl)indole-2-carboxamide derivative.[3] |
Mechanisms of Anticancer Action
Derivatives of this compound exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
A key mechanism of action for these compounds is the induction of apoptosis in cancer cells. This is often achieved through the intrinsic pathway, characterized by the activation of caspase cascades. For instance, some 5-chloro-indole-2-carboxamide derivatives have been shown to significantly increase the levels of caspase-3 and caspase-8, alongside the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2[3].
Caption: Intrinsic apoptosis pathway induced by 5-methoxyindole derivatives.
Cell Cycle Arrest
Several 5-methoxyindole derivatives have demonstrated the ability to halt the progression of the cell cycle, predominantly at the G2/M phase[2][4]. This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the disruption of microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division.
Caption: G2/M phase cell cycle arrest induced by 5-methoxyindole derivatives.
Kinase Inhibition
A growing body of evidence suggests that certain this compound derivatives can act as inhibitors of key protein kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2)[1][5]. Inhibition of these kinases disrupts critical signaling pathways that drive tumor growth and angiogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action for 5-methoxyindole compounds in biological systems
An In-depth Technical Guide on the Mechanism of Action for 5-Methoxyindole Compounds in Biological Systems
Introduction
5-Methoxyindole is an endogenous compound and a derivative of indole, which serves as a fundamental structural motif for a multitude of biologically active molecules.[1][2] Its structural resemblance to key neurochemicals such as serotonin and melatonin provides the basis for its diverse pharmacological activities. Derivatives of 5-methoxyindole have garnered significant scientific interest for their therapeutic potential in a range of areas including neuroscience, oncology, and inflammatory diseases.[1][3] These compounds exert their effects through various mechanisms, including interactions with serotonin and melatonin receptors, modulation of inflammatory pathways, and induction of cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the mechanisms of action for 5-methoxyindole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Core Mechanisms of Action
The biological effects of 5-methoxyindole derivatives are multifaceted, stemming from their ability to interact with multiple molecular targets. The primary mechanisms include modulation of neurotransmitter receptor systems and interference with key signaling pathways involved in cell proliferation and inflammation.
Serotonin (5-HT) Receptor Modulation
The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, which is attributable to its structural similarity to the endogenous ligand, serotonin.[3] Modifications to the indole core and its side chains can fine-tune the affinity and selectivity of these derivatives for various 5-HT receptor subtypes.[3]
-
5-HT1A and 5-HT2A Receptors: Compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) act as agonists at both 5-HT1A and 5-HT2A receptors, with a particularly high affinity for the 5-HT1A subtype. This interaction is believed to be central to its psychedelic and potential therapeutic effects, including rapid and sustained reductions in symptoms of depression and anxiety.[4] The active metabolite of 5-MeO-DMT, bufotenine, exhibits a higher affinity for the 5-HT2A receptor.[4]
-
5-HT2C Receptors: The compound agomelatine is a neutral antagonist at 5-HT2C receptors.[5][6] This antagonism leads to the disinhibition of dopamine and norepinephrine release in the frontal cortex, contributing to its antidepressant effects.[7][8]
-
5-HT3 Receptors: 5-Methoxyindole has been suggested to act as an agonist at the ligand-gated ion channel 5-HT3 receptor.[9][10] Upon agonist binding, the channel opens, allowing a rapid influx of cations like Na⁺ and Ca²⁺, which depolarizes the neuron and initiates an excitatory signal.[11] This can trigger downstream signaling involving CaMKII and ERK1/2.[11]
-
5-HT4 Receptors: Certain 5-methoxytryptamine derivatives have demonstrated agonist properties at the 5-HT4 receptor, with varying efficacies in functional tests on human and animal tissues.[12][13][14]
Melatonin (MT) Receptor Agonism
Several 5-methoxyindole derivatives are potent agonists at melatonin receptors.
-
Agomelatine: This compound is a potent agonist at both MT1 and MT2 receptors, which is fundamental to its ability to regulate and resynchronize circadian rhythms.[5][6][7][8] This action is particularly beneficial in depressed patients, who often experience disrupted sleep-wake cycles.[8][15] The synergistic action of MT receptor agonism and 5-HT2C antagonism is believed to be crucial for its antidepressant properties.[5][6][15]
Anti-inflammatory and Anti-cancer Activity
A significant body of research has focused on the anti-inflammatory and antiproliferative activities of 5-methoxyindole derivatives.
-
Inhibition of Inflammatory Pathways: 5-methoxytryptophan (5-MTP), a metabolite of L-tryptophan, demonstrates significant anti-inflammatory properties.[9][16][17] A key mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway.[9][18][19][20] This leads to the suppression of inflammatory mediators, including cyclooxygenase-2 (COX-2).[1][9]
-
Anticancer Mechanisms:
-
Cell Cycle Arrest: 5-methoxyindole-isatin hybrids can exert antiproliferative effects by inducing cell cycle arrest.[3] For instance, compound '5o' has been shown to prolong the G1 phase and reduce the proportion of cells in the S and G2/M phases.[3][21] This effect is associated with a decrease in the amount of phosphorylated retinoblastoma (Rb) protein.[21]
-
Inhibition of Pro-Survival Pathways: The indolo[2,3-b]quinoline derivative MMNC induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[3]
-
-
Mitochondrial Interaction: 5-MTP has been shown to affect the structure and function of mitochondria in macrophages. It makes mitochondrial membranes more rigid and branched, protects them against oxidation, and alters cellular metabolism by reducing mitochondrial import of acyl-carnitines while driving glucose import. This metabolic shift enhances the endocytosis of collagen by macrophages, contributing to its anti-fibrotic effects.[22]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data on the biological activity of various 5-methoxyindole compounds.
Table 1: Receptor Binding and Functional Activity of 5-Methoxyindole Derivatives at Serotonin (5-HT) and Melatonin (MT) Receptors
| Compound | Receptor Subtype | Activity Type | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Reference |
| Agomelatine | MT₁ | Agonist | 0.1 | - | [7] |
| Agomelatine | MT₂ | Agonist | 0.12 | - | [7] |
| Agomelatine | 5-HT₂C | Neutral Antagonist | 631 | - | [7] |
| Agomelatine | 5-HT₂B | Antagonist | 660 | - | [7] |
| 5-MeO-DMT | 5-HT₁A | Agonist | High Affinity | - | [4][23] |
| 5-MeO-DMT | 5-HT₂A | Agonist | Moderate Affinity | - | [4][23] |
| 5-Methoxytryptamine | 5-HT₁A | Agonist | pKi 8.4-9.4 (related compounds) | - | [3] |
| 5-Methoxytryptamine | 5-HT₄ | Agonist | pKi 5.64-6.83 | - | [14] |
Table 2: In Vitro Cytotoxicity of 5-Methoxyindole Derivatives in Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. | Reference |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [3][21] |
| 5o | 5-Methoxyindole-isatin Hybrid | HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [3] |
| 5o | 5-Methoxyindole-isatin Hybrid | A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [3] |
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | [3][21] |
| 5w | 5-Methoxyindole-isatin Hybrid | HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | [3] |
| 5w | 5-Methoxyindole-isatin Hybrid | A-549 (Lung) | 1.91 | Sunitinib | 8.11 | [3] |
| 21 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | - | - | [24] |
| 21 | N-methyl-5,6,7-trimethoxyindole | A549 (Lung) | 0.035 | - | - | [24] |
| 21 | N-methyl-5,6,7-trimethoxyindole | MCF-7 (Breast) | 0.028 | - | - | [24] |
| 31 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.025 | - | - | [24] |
| 31 | N-methyl-5,6,7-trimethoxyindole | A549 (Lung) | 0.041 | - | - | [24] |
| 31 | N-methyl-5,6,7-trimethoxyindole | MCF-7 (Breast) | 0.033 | - | - | [24] |
Visualizations: Signaling Pathways and Workflows
Caption: 5-HT3 Receptor Signaling Cascade.[11]
Caption: Agomelatine's Dual Mechanism of Action.[5][8][15]
Caption: Anti-inflammatory Mechanism of 5-MTP.[9][18]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agomelatine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 17. Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
A Comprehensive Review of Ethyl 5-methoxyindole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 5-methoxyindole-2-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its indole core, substituted with a methoxy group at the 5-position and an ethyl carboxylate at the 2-position, serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, physicochemical properties, and its role as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases.
Physicochemical and Spectroscopic Data
This compound presents as a yellow to orange crystalline solid. A summary of its key physicochemical and spectroscopic data is presented in the tables below. This information is critical for its identification, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [2] |
| CAS Number | 4792-58-9 | [1] |
| Appearance | Dark yellow to yellow to brown crystals or powder | [1] |
| Melting Point | 154.0-160.0 °C | [1] |
| Solubility | Insoluble in water | [2] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.21 (brs, 1H, NH), 7.34-7.24 (m, 3H, Ar-H), 5.17 (s, 1H, Ar-H), 4.01-3.96 (q, 2H, OCH₂CH₃), 3.75 (s, 3H, OCH₃), 1.11-1.07 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, 100MHz) | δ (ppm): 165.8, 155.9, 131.6, 129.0, 128.5, 114.8, 112.5, 102.7, 59.6, 55.4, 14.5 |
| IR (KBr) | ν (cm⁻¹): 3639 (N-H stretch), 2967 (C-H stretch), 1896, 1608 (C=O stretch), 1223 (C-O stretch) |
| Mass Spectrum (m/z) | 219 (M⁺) |
Note: The spectroscopic data presented is a representative compilation from typical analyses of indole-2-carboxylates and may vary slightly based on experimental conditions.[3]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through classical indole synthesis methodologies, such as the Fischer indole synthesis or the Reissert indole synthesis. A general and robust protocol often involves the Japp-Klingemann rearrangement followed by a Fischer cyclization.
Experimental Protocol: Synthesis via Japp-Klingemann and Fischer Indole Synthesis
This protocol is a representative procedure for the synthesis of 5-substituted indole-2-carboxylates.
Step 1: Diazotization of p-Anisidine
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve p-anisidine in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5°C before proceeding to the next step.
Step 2: Japp-Klingemann Reaction
-
In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.
-
To this solution, add a solution of potassium hydroxide in water and cool the mixture to 0°C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Acidify the mixture with dilute hydrochloric acid. The resulting phenylhydrazone intermediate will precipitate.
-
Filter the solid, wash with water, and dry.
Step 3: Fischer Indole Synthesis
-
Suspend the dried phenylhydrazone in a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The crude this compound will precipitate.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
A typical reported yield for this multi-step synthesis is in the range of 60-70%.[4]
Applications in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of a variety of pharmacologically active compounds. Its utility is highlighted in the development of anticancer agents and inhibitors of the sodium-glucose cotransporter 2 (SGLT2).
Anticancer Research
While direct studies on the anticancer activity of this compound are limited, numerous derivatives have shown significant antiproliferative effects. For instance, N-methyl-5,6,7-trimethoxyindole derivatives have demonstrated potent antimitotic and vascular disrupting properties.[5]
Table 3: Antiproliferative Activity of N-Methyl-5,6,7-trimethoxyindole Derivatives (Compounds 21 and 31) [5]
| Compound | HeLa (Cervical Cancer) IC₅₀ | A549 (Lung Cancer) IC₅₀ | MCF-7 (Breast Cancer) IC₅₀ | K562 (Leukemia) IC₅₀ |
| 21 | 22 nM | 35 nM | 28 nM | 125 nM |
| 31 | 25 nM | 41 nM | 33 nM | - |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
The mechanism of action for these derivatives often involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The antiproliferative activity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[5]
The following diagram illustrates the mechanism of G2/M phase cell cycle arrest induced by certain 5-methoxyindole derivatives. These compounds interfere with tubulin polymerization, which activates the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C) and ultimately arresting the cell cycle in the G2/M phase.
Role in SGLT2 Inhibitor Synthesis
This compound and its derivatives are also pivotal intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While not a direct precursor in all SGLT2 inhibitor syntheses, the indole scaffold is a key structural motif in some, and the methodologies for its synthesis and modification are highly relevant. The synthesis of SGLT2 inhibitors like Dapagliflozin often involves the formation of a C-aryl glycoside bond, a transformation for which indole derivatives are suitable starting materials.[6][7]
The following diagram outlines a generalized workflow for the synthesis of a C-aryl glycoside intermediate, a key step in the production of many SGLT2 inhibitors. This illustrates the type of chemical transformations where an indole derivative could be employed.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical reactivity make it an invaluable building block for the creation of complex molecules with potent biological activities. The research highlighted in this guide demonstrates its crucial role in the development of novel anticancer agents and its relevance in the synthesis of SGLT2 inhibitors. Further exploration of the pharmacological properties of this compound and its derivatives holds considerable promise for the discovery of new and effective therapeutic agents.
References
Methodological & Application
Synthesis of Ethyl 5-methoxyindole-2-carboxylate via Fischer Indole Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 5-methoxyindole-2-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through a multi-step process commencing with the diazotization of p-anisidine, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis yields the target compound. This protocol offers a reliable and reproducible method for obtaining this compound in good yield.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 2 and 5 positions is common in many pharmaceutical agents. This protocol details a robust and well-established synthetic route, the Fischer indole synthesis, to prepare this important intermediate. The method avoids the direct use of 5-methoxyindole, which can be prone to undesired side reactions, and instead utilizes readily available starting materials.
Reaction Scheme
The overall synthetic pathway can be summarized as follows:
-
Diazotization of p-anisidine: p-Anisidine is converted to its corresponding diazonium salt using sodium nitrite under acidic conditions.
-
Japp-Klingemann Reaction: The diazonium salt is reacted with diethyl 2-ketoglutarate to form the diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate intermediate.
-
Fischer Indole Synthesis: The hydrazone intermediate undergoes acid-catalyzed cyclization to yield this compound.
Experimental Protocols
Materials and Methods
Reagents:
-
p-Anisidine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Diethyl 2-ketoglutarate
-
Sodium acetate
-
Ethanol
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Protocol 1: Synthesis of Diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate (Hydrazone Intermediate)
-
Diazotization of p-Anisidine:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve p-anisidine (12.3 g, 0.1 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Japp-Klingemann Reaction:
-
In a separate 1 L beaker, dissolve diethyl 2-ketoglutarate (20.2 g, 0.1 mol) and sodium acetate (41 g, 0.5 mol) in ethanol (200 mL) and water (200 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the diethyl 2-ketoglutarate solution with vigorous stirring. A yellow to orange precipitate should form.
-
Continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Filter the solid product, wash with cold water, and air-dry to obtain the crude diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate.
-
Protocol 2: Synthesis of this compound (Fischer Indole Cyclization)
-
Cyclization:
-
In a 500 mL round-bottom flask, suspend the crude hydrazone intermediate from the previous step in ethanol (200 mL).
-
Slowly add concentrated sulfuric acid (20 mL) to the suspension while cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Data Presentation
| Parameter | Value |
| Starting Material | p-Anisidine |
| Intermediate | Diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate |
| Final Product | This compound |
| Typical Yield | 60-70% (overall from p-anisidine) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 154-157 °C |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described multi-step synthesis provides a practical and efficient method for the preparation of this compound. By employing the Fischer indole synthesis, this protocol allows for the construction of the indole core from simple and readily available precursors. The detailed step-by-step procedure and purification guidelines should enable researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry and a pivotal reaction in the synthesis of indole derivatives.[1] The indole scaffold is a privileged structure in a multitude of natural products, pharmaceuticals, and agrochemicals, making its synthesis a subject of enduring interest.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone), to yield the corresponding indole.[1][4] The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles, which are key intermediates in the development of various therapeutic agents, including the triptan class of antimigraine drugs.[1][5]
These application notes provide detailed protocols, quantitative data for the synthesis of various substituted indoles, and diagrams illustrating the reaction workflow and mechanism to aid researchers in the successful application of this venerable reaction.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. This is followed by tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to afford the aromatic indole ring.[1][7]
A general workflow for performing the Fischer indole synthesis is outlined below. The process typically begins with the formation of the hydrazone, which can be isolated or generated in situ, followed by the acid-catalyzed cyclization to the indole product.
Caption: General experimental workflow for the Fischer indole synthesis.
The detailed mechanism of the Fischer indole synthesis is depicted in the following diagram, illustrating the key intermediates and transformations.
Caption: Mechanism of the Fischer indole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted indoles via the Fischer indole synthesis. These can be adapted based on the specific substrates and desired products.
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Indoles
This one-pot protocol is suitable for the synthesis of a variety of 2,3-disubstituted indoles without the isolation of the intermediate hydrazone.[4][8]
-
Materials:
-
Arylhydrazine (1.0 eq)
-
Unsymmetrical ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, acetic acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or neat)
-
-
Procedure:
-
To a round-bottom flask, add the arylhydrazine and the ketone.
-
If using a solvent, add it to the flask and stir to dissolve the reactants.
-
Slowly add the acid catalyst to the reaction mixture with stirring.
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Triptan Analogue (Rizatriptan Analogue)
This protocol describes the synthesis of rizatriptan analogues using deep eutectic solvents (DESs) as both the solvent and catalyst, offering a more environmentally benign approach.[9]
-
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
3,3-dimethoxy-N,N-dimethylpropan-1-amine (1.0 eq)
-
Choline chloride-urea (ChCl-Urea) deep eutectic solvent
-
-
Procedure:
-
In a reaction vessel, mix the substituted phenylhydrazine and 3,3-dimethoxy-N,N-dimethylpropan-1-amine in the ChCl-Urea DES.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure triptan analogue.
-
Data Presentation: Synthesis of Substituted Indoles
The following tables summarize the reaction conditions and yields for the synthesis of various substituted indoles using the Fischer indole synthesis, allowing for easy comparison of different methodologies.
Table 1: Synthesis of Rizatriptan Analogues using Deep Eutectic Solvents [9]
| Phenylhydrazine Substituent | Product | Yield (%) | Reaction Time (h) |
| H | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine | 84 | 1 |
| 5-Methoxy | 2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethylethan-1-amine | 88 | 1 |
| 5-Chloro | 2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethan-1-amine | 89 | 1 |
| 5-Bromo | 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethan-1-amine | 85 | 1 |
| 5-Fluoro | 2-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylethan-1-amine | 82 | 1 |
| 4-Methyl | 2-(4-Methyl-1H-indol-3-yl)-N,N-dimethylethan-1-amine | 77 | 1 |
Table 2: Synthesis of Substituted Indoles under Various Conditions
| Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | Room Temp | 1.67 | 2-Methyl-3-phenyl-5-methylindole | 56 | [10] |
| 4-Methylphenylhydrazine | Cyclopentanone | Oxalic acid/Dimethylurea (mechanochemical) | Room Temp | 1.67 | 6-Methyl-1,2,3,4-tetrahydrocyclopent[b]indole | 90 | [10] |
| 4-Methylphenylhydrazine | Cycloheptanone | Oxalic acid/Dimethylurea (mechanochemical) | Room Temp | 1.67 | 6-Methyl-1,2,3,4,5,6-hexahydrocyclohept[b]indole | 85 | [10] |
| Phenylhydrazine | Cyclohexanone | Acetic acid/Isopropanol (flow) | 200 | 0.05 | 1,2,3,4-Tetrahydrocarbazole | 96 | [11] |
| O-tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Room Temp | - | 2,3,3,7-Tetramethyl-3H-indole | High | [12] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 2,3,3,5-Tetramethyl-5-nitro-3H-indole | 30 | [12] |
Applications in Drug Development
The Fischer indole synthesis is a powerful tool in the synthesis of medicinally important molecules. A notable application is in the preparation of triptans, a class of drugs used to treat migraines.[1][5] For instance, an efficient synthesis of the antimigraine drug candidate avitriptan utilizes a two-phase Fischer indolization as a key step.[13][14] The synthesis of various natural products, many of which possess biological activity, also frequently employs this reaction.[2] The ability to introduce a wide range of substituents onto the indole core makes the Fischer indole synthesis an invaluable method for generating diverse compound libraries for drug discovery programs.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. testbook.com [testbook.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for the Utilization of Ethyl 5-methoxyindole-2-carboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ethyl 5-methoxyindole-2-carboxylate as a versatile starting material in the synthesis and development of novel therapeutic agents. This document outlines its chemical properties, key applications in medicinal chemistry, detailed experimental protocols for the synthesis of various derivatives, and methodologies for their biological evaluation.
Introduction to this compound
This compound is a key building block in medicinal chemistry, valued for its role in the development of a wide range of bioactive molecules.[1] The indole scaffold is a privileged structure found in numerous pharmaceuticals, and the specific substitution pattern of this compound—a methoxy group at the 5-position and an ethyl ester at the 2-position—provides strategic points for chemical modification. The methoxy group can influence the electronic properties of the indole ring and may participate in hydrogen bonding with biological targets, while the ester can be readily converted into other functional groups such as amides, hydrazides, or carboxylic acids, allowing for the synthesis of diverse compound libraries.[1][2]
This compound serves as a crucial intermediate in the synthesis of potential drugs for a variety of therapeutic areas, including oncology, virology, neurology, and metabolic diseases.[1][3] Its derivatives have been investigated as anticancer, antiviral, neuroprotective agents, and as inhibitors of various enzymes and receptors.[1][3]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder | [4] |
| Melting Point | 154-157 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol and dichloromethane. | [5] |
| Storage | -20°C | [6] |
Key Applications in Pharmaceutical Development
This compound is a precursor for a multitude of compounds with therapeutic potential.
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[1] These compounds can be designed to target specific signaling pathways involved in cancer progression.
-
Antiviral Agents: The indole scaffold has been explored for the development of antiviral drugs. Derivatives of this starting material have shown inhibitory activity against a range of viruses, including influenza and coxsackie B3 virus.[7]
-
Neuroprotective Agents: The 5-methoxyindole core is present in melatonin, a neuroprotective hormone. The carboxylic acid derivative, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated neuroprotective effects in models of ischemic stroke by reducing oxidative stress and preserving mitochondrial function.[1][8]
-
Enzyme and Receptor Inhibitors: This scaffold has been utilized to develop inhibitors for various enzymes and receptors, including:
-
Glycogen Synthase Kinase-3β (GSK-3β) inhibitors: Implicated in diseases like Alzheimer's, type 2 diabetes, and cancer.[9]
-
HIV-1 Integrase inhibitors: A key target for anti-HIV therapy.[7]
-
Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors: A target for the treatment of type 2 diabetes.[3]
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors: Involved in inflammatory responses.[3]
-
GABA receptor ligands: Important in the central nervous system.[3]
-
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of 5-Methoxyindole-2-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common intermediate for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of NaOH (2.0-3.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
A precipitate of 5-Methoxyindole-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of N-Substituted 5-Methoxyindole-2-carboxamides
This protocol details the conversion of the carboxylic acid to an amide, a common functional group in bioactive molecules.
Materials:
-
5-Methoxyindole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure (using a coupling agent):
-
Dissolve 5-Methoxyindole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agents HATU (1.1 eq) and HOBt (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 5-Methoxyindole-2-carbohydrazide
This protocol describes the formation of a hydrazide, a versatile intermediate for synthesizing hydrazones and various heterocyclic compounds.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (10-20 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. A precipitate of the hydrazide will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[2]
Experimental Protocols: Biological Assays
The following are detailed protocols for evaluating the biological activity of synthesized derivatives.
Protocol 4: Anticancer Activity - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: Antiviral Activity - Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
Crystal violet solution (0.5% in 20% methanol)
-
Formalin (10%)
-
96-well cell culture plates
Procedure:
-
Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plate at the optimal temperature for virus replication.
-
When the virus control wells show complete CPE, remove the medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to dry.
-
Visually or spectrophotometrically assess the degree of CPE inhibition. The IC₅₀ is the concentration of the compound that protects 50% of the cells from CPE.
Quantitative Data Summary
The following tables summarize the biological activities of various indole-2-carboxylate derivatives reported in the literature. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Antiviral Activity of Indole-2-carboxylate Derivatives
| Compound ID | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 8f | Coxsackie B3 | CPE | 7.18 | >123.1 | >17.1 |
| 14f | Influenza A | CPE | 7.53 | 91.1 | 12.1 |
| 8e | Influenza A | CPE | 8.13 | >123.1 | >15.1 |
| 2f | Coxsackie B3 | CPE | 1.59 | >123.1 | >77.4 |
| 3f | Coxsackie B3 | CPE | 4.55 | >123.1 | >27.1 |
| Data sourced from a study on novel indole-2-carboxylate derivatives.[7] |
Table 2: Anticancer Activity of Indole-2-carboxamide Derivatives
| Compound ID | Cell Line | Assay | IC₅₀ (µM) |
| 5e | A-549 (Lung) | MTT | 0.95 |
| 5e | MCF-7 (Breast) | MTT | 0.80 |
| 5e | Panc-1 (Pancreatic) | MTT | 1.00 |
| 5d | A-549 (Lung) | MTT | 1.05 |
| 5j | A-549 (Lung) | MTT | 1.20 |
| Data represents selected compounds from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors. |
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the application of this compound derivatives.
Conclusion
This compound is an invaluable starting material for the synthesis of a diverse range of biologically active compounds. Its utility spans multiple therapeutic areas, offering a robust platform for the discovery of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Ethyl 5-methoxyindole-2-carboxylate: A Key Precursor in the Synthesis of Novel SGLT2 Inhibitors
For Immediate Release
[City, State] – [Date] – Ethyl 5-methoxyindole-2-carboxylate is emerging as a critical starting material for the development of a novel class of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Researchers are leveraging the unique structural features of this indole derivative to synthesize new chemical entities with potential applications in the treatment of type 2 diabetes. These efforts are focused on creating N-glucosyl indole derivatives, which represent a promising avenue for expanding the therapeutic landscape of SGLT2 inhibitors.
SGLT2 inhibitors are a cornerstone in the management of type 2 diabetes, primarily by promoting the excretion of glucose in the urine. The development of indole-based SGLT2 inhibitors offers the potential for novel intellectual property and potentially improved pharmacological profiles. The synthesis of these next-generation inhibitors often involves a multi-step process beginning with the functionalization of the indole core, for which this compound serves as a versatile and readily available precursor.
This document provides detailed application notes and protocols for the synthesis of N-glucosyl indole-based SGLT2 inhibitors, starting from this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-diabetic agents.
Quantitative Data Summary
The following table summarizes typical yields and physical properties for key intermediates in the synthesis of a generic N-glucosyl indole SGLT2 inhibitor from this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| This compound | C₁₂H₁₃NO₃ | 219.24 | - | 154-160 | [1] |
| 5-methoxy-1H-indole-2-carbohydrazide | C₁₀H₁₁N₃O₂ | 205.22 | ~90 | 243-244 | [2] |
| N'-(Arylmethylene)-5-methoxy-1H-indole-2-carbohydrazide | Varies | Varies | 60-90 | Varies | [2][3] |
| N-Arylmethyl-5-methoxy-1H-indole-2-carboxamide | Varies | Varies | Varies | Varies | |
| Final N-glucosyl indole SGLT2 inhibitor | Varies | Varies | Varies | Varies | [4] |
Experimental Protocols
A plausible synthetic route from this compound to a potential N-glucosyl indole SGLT2 inhibitor involves several key transformations, including hydrazinolysis, condensation, reduction, and glycosylation.
1. Synthesis of 5-methoxy-1H-indole-2-carbohydrazide
This initial step converts the ethyl ester of the starting material into a hydrazide, which is a key intermediate for further elaboration.
-
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
-
Procedure:
-
A mixture of this compound (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford 5-methoxy-1H-indole-2-carbohydrazide as a white solid.[2][3]
-
2. Synthesis of N'-(Arylmethylene)-5-methoxy-1H-indole-2-carbohydrazide
The hydrazide is then condensed with an appropriately substituted aromatic aldehyde to introduce the aglycone moiety characteristic of many SGLT2 inhibitors.
-
Materials:
-
5-methoxy-1H-indole-2-carbohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a suspension of 5-methoxy-1H-indole-2-carbohydrazide in ethanol, the substituted aromatic aldehyde and a catalytic amount of glacial acetic acid are added.
-
The reaction mixture is heated at reflux for 2-4 hours.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with ethanol, and dried to yield the corresponding hydrazone.[2][3]
-
3. Reduction of the Hydrazone
The resulting hydrazone is reduced to the corresponding hydrazine, which can then be further functionalized.
-
Materials:
-
N'-(Arylmethylene)-5-methoxy-1H-indole-2-carbohydrazide
-
Sodium borohydride (NaBH₄) (2.0-4.0 eq)
-
Methanol
-
-
Procedure:
-
The hydrazone is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride is added portion-wise, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
-
4. N-Glycosylation
The final key step is the attachment of the glucose moiety to the indole nitrogen.
-
Materials:
-
Reduced hydrazone intermediate
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
To a solution of the reduced hydrazone intermediate in the anhydrous solvent, the base is added, and the mixture is stirred at room temperature for 30 minutes.
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
5. Deprotection
The acetyl protecting groups on the glucose moiety are removed to yield the final SGLT2 inhibitor.
-
Materials:
-
N-glycosylated intermediate
-
Sodium methoxide in methanol
-
Methanol
-
-
Procedure:
-
The N-glycosylated intermediate is dissolved in methanol, and a catalytic amount of sodium methoxide solution is added.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated under reduced pressure to yield the final deprotected N-glucosyl indole SGLT2 inhibitor.
-
Visualizations
Caption: Synthetic pathway for an N-glucosyl indole SGLT2 inhibitor.
Caption: Mechanism of action of SGLT2 inhibitors in the kidney.
Caption: General workflow for the evaluation of novel SGLT2 inhibitors.
References
- 1. L17596.06 [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 4. Synthesis and biological evaluation of N-glucosyl indole derivatives as sodium-dependent glucose co-transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Melatonin from 5-Methoxyindole Derivatives
Introduction
Melatonin, or N-acetyl-5-methoxytryptamine, is a neurohormone primarily known for its role in regulating sleep-wake cycles.[1] Its synthesis from 5-methoxyindole derivatives is a common approach in medicinal and organic chemistry. These synthetic routes are generally efficient, often involving no more than three steps.[2] This document provides detailed protocols for a common synthetic pathway starting from 5-methoxyindole, proceeding through key intermediates like 5-methoxyindole-3-acetonitrile and 5-methoxytryptamine, to the final product, melatonin. The methods described are suitable for laboratory-scale synthesis and provide a foundation for process optimization in drug development.
A common industrial synthesis approach utilizes a Japp-Klingemann reaction to form the indole skeleton.[3][4] However, for the scope of this document, we will focus on a more direct route from readily available 5-methoxyindole derivatives.
Overall Synthetic Pathway
The following diagram illustrates a common synthetic route for melatonin starting from 5-methoxyindole.
Caption: Synthetic route to Melatonin from 5-Methoxyindole.
Step 1: Synthesis of 5-Methoxytryptamine from 5-Methoxyindole-3-acetonitrile
A key intermediate in melatonin synthesis is 5-methoxytryptamine.[5] One established method for its preparation is the reduction of 5-methoxyindole-3-acetonitrile.[2] 5-Methoxyindole-3-acetonitrile itself is a versatile reactant used in the preparation of various indole derivatives.[6]
Experimental Protocol: Reduction of 5-Methoxyindole-3-acetonitrile
This protocol is adapted from early described methods for melatonin synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 100 mg of 5-methoxyindole-3-acetonitrile in 2 ml of ethanol.
-
Addition of Reducing Agent: Carefully add 160 mg of sodium metal to the suspension. The reaction is exothermic and will generate hydrogen gas.
-
Reaction: Allow the reaction to proceed until all the sodium has reacted.
-
Work-up: After the reaction is complete, cool the mixture and quench any remaining sodium with a small amount of ethanol, followed by water.
-
Extraction: Extract the product into an organic solvent such as chloroform.
-
Purification: The crude product can be purified by chromatography on silicic acid to yield 5-methoxytryptamine.[2]
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 5-Methoxyindole-3-acetonitrile | [2] |
| Reagents | Sodium, Ethanol | [2] |
| Scale | 100 mg of starting material | [2] |
| Purification Method | Countercurrent distribution and silicic acid chromatography | [2] |
Step 2: Synthesis of Melatonin by N-acetylation of 5-Methoxytryptamine
The final step in this synthetic route is the N-acetylation of 5-methoxytryptamine. This is a well-established and high-yielding reaction. Several methods exist, with variations in solvents, catalysts, and reaction conditions.
Experimental Protocol: N-acetylation using Acetic Anhydride and 4-DMAP
This protocol is based on a method that utilizes 4-dimethylaminopyridine (4-DMAP) as a catalyst for an efficient N-acylation reaction.[7]
-
Reaction Setup: Dissolve 5-methoxytryptamine in dichloromethane in a reaction vessel. The recommended ratio is 1g of 5-methoxytryptamine to 5-10 ml of dichloromethane.[7]
-
Cooling: Cool the solution to 5-10°C using an ice bath.
-
Reagent Addition: Slowly add a mixture of acetic anhydride and dichloromethane dropwise over a period of 0.5-1.0 hours.
-
Catalyst Addition: Add the catalyst, 4-DMAP.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Work-up:
-
Neutralize the reaction mixture with a 1 mol/L NaOH solution.
-
Wash the organic phase with water until it is neutral.
-
Decolorize the organic phase by adding activated carbon.
-
Remove the dichloromethane solvent by distillation under reduced pressure.
-
-
Crystallization and Isolation:
-
Precipitate the white crystals of melatonin by cooling the concentrated solution below 4°C.
-
Collect the product by filtration and dry to obtain N-acetyl-5-methoxytryptamine.[7]
-
Alternative Acetylation Protocol
An alternative method involves dissolving 5-methoxytryptamine hydrochloride in pyridine and acetic anhydride and leaving it overnight at 20°C.[2] The work-up involves pouring the solution onto ice, neutralizing with dilute hydrochloric acid, and extracting with chloroform.[2]
Quantitative Data for Step 2 (4-DMAP Catalyzed Method)
| Parameter | Value | Reference |
| Starting Material | 5-Methoxytryptamine | [7] |
| Reagents | Acetic anhydride, Dichloromethane | [7] |
| Catalyst | 4-DMAP | [7] |
| Reaction Temperature | 5-10°C for addition, then room temp. | [7] |
| Reaction Time | 1-2 hours | [7] |
| Yield | ≥94% | [7] |
| Product Purity (HPLC) | ≥98% | [7] |
| Product Melting Point | 114-117°C | [7] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the N-acetylation of 5-methoxytryptamine.
Caption: Workflow for N-acetylation of 5-methoxytryptamine.
Concluding Remarks
The synthesis of melatonin from 5-methoxyindole derivatives is a well-documented process with multiple established protocols. The choice of a specific route may depend on the availability of starting materials, desired scale, and required purity. The protocols provided herein offer reliable methods for the laboratory synthesis of melatonin, with the N-acetylation step being particularly high-yielding and efficient. For researchers and professionals in drug development, these methods serve as a solid foundation for further investigation and optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Melatonin [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 6. 5-Methoxyindole-3-acetonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Alkylation of Ethyl 5-methoxyindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of Ethyl 5-methoxyindole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and natural products.[1] The described methodology is based on established procedures for the alkylation of indole derivatives, offering a robust and reproducible approach for the synthesis of N-substituted 5-methoxyindole-2-carboxylates.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] N-alkylation of the indole nitrogen is a common strategy to introduce structural diversity and modulate the biological activity of indole-based compounds. This protocol outlines a general and efficient procedure for the N-alkylation of this compound using various alkylating agents in the presence of a suitable base.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The indole nitrogen is first deprotonated by a base to form a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), resulting in the formation of a new carbon-nitrogen bond and yielding the N-alkylated product. The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in acetone or N,N-dimethylformamide (DMF), or potassium hydroxide in acetone.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the N-alkylation of this compound.
Materials and Reagents
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
General Procedure for N-Alkylation
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone or DMF (approximately 0.1 M concentration of the substrate) to the flask, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (typically 50-80 °C, depending on the solvent and alkylating agent). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents. Please note that these are typical expected yields and reaction times, which may vary depending on the specific reaction conditions and scale.
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Methyl Iodide | Ethyl 1-methyl-5-methoxyindole-2-carboxylate | 4-6 | 85-95 |
| Ethyl Bromide | Ethyl 1-ethyl-5-methoxyindole-2-carboxylate | 6-8 | 80-90 |
| Benzyl Bromide | Ethyl 1-benzyl-5-methoxyindole-2-carboxylate | 6-10 | 82-92 |
| Allyl Bromide | Ethyl 1-allyl-5-methoxyindole-2-carboxylate | 4-6 | 88-96 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation experiment.
Logical Relationship of Reaction Components
The diagram below outlines the logical relationship and roles of the key components in the N-alkylation reaction.
Caption: Key components and their roles in the N-alkylation reaction.
References
Application Note: Protocol for the Hydrolysis of Ethyl 5-methoxyindole-2-carboxylate
ABSTRACT
This application note provides a comprehensive protocol for the hydrolysis of ethyl 5-methoxyindole-2-carboxylate to its corresponding carboxylic acid, 5-methoxyindole-2-carboxylic acid. This conversion is a fundamental step in the synthesis of various biologically active indole derivatives. The protocol detailed below outlines a standard saponification reaction using sodium hydroxide in a mixed solvent system, followed by an acidic workup to isolate the desired product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
INTRODUCTION
5-Methoxyindole-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of compounds with potential therapeutic applications, including anticancer agents and ligands for various receptors. The hydrolysis of the ethyl ester precursor is a common and critical step in accessing this important intermediate. The following protocol provides a reliable method for this transformation.
MATERIALS AND METHODS
Reagents and Materials
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol: Saponification of this compound
A widely used method for the hydrolysis of esters is saponification, which involves heating the ester with a base, such as sodium hydroxide, in a solvent mixture.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol and water.
-
Addition of Base: Add a solution of sodium hydroxide in water to the flask. A typical procedure involves dissolving the ester in methanol and then adding an aqueous solution of NaOH.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A typical duration for similar reactions is 4-5 hours.[1]
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is acidic. The 5-methoxyindole-2-carboxylic acid will precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified 5-methoxyindole-2-carboxylic acid under vacuum to a constant weight.
Characterization
The final product, 5-methoxyindole-2-carboxylic acid, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The reported melting point for 5-methoxyindole-2-carboxylic acid is in the range of 199-201 °C.[3]
DATA PRESENTATION
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₂H₁₃NO₃ | 219.24 | 156 | Yellow to orange crystalline |
| 5-Methoxyindole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 199-201 | White to off-white solid |
Data sourced from various chemical suppliers and databases.[3][4]
VISUALIZATION
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
CONCLUSION
The protocol described in this application note provides a straightforward and effective method for the synthesis of 5-methoxyindole-2-carboxylic acid from its ethyl ester. This procedure is scalable and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. The successful synthesis and purification of the target molecule will provide a key intermediate for further synthetic endeavors in drug discovery and development.
References
Application Notes and Protocols: Synthesis of Bioactive Hydrazones from Ethyl 5-methoxyindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive hydrazones derived from Ethyl 5-methoxyindole-2-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities. The indole moiety, a privileged scaffold in drug discovery, combined with the versatile hydrazone linker, offers a robust platform for the development of novel therapeutic agents.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds.[1][2] Its derivatization into hydrazones introduces a pharmacophore known for a wide range of biological activities. The general synthetic route involves a two-step process: first, the conversion of the ethyl ester to a hydrazide through hydrazinolysis, followed by the condensation of the resulting hydrazide with various aldehydes to yield the target hydrazone derivatives.[3][4] The synthesized indole-based hydrazones have demonstrated a broad spectrum of bioactivity, making them promising candidates for further investigation in drug development programs.[5][6][7]
Synthetic Workflow
The overall workflow for the synthesis and evaluation of bioactive hydrazones from this compound is depicted below. This process begins with the synthesis of the key intermediate, 5-methoxyindole-2-hydrazide, followed by the synthesis of the target hydrazones and subsequent evaluation of their biological activity.
References
- 1. tianye.lookchem.com [tianye.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Laboratory Scale-Up Synthesis of Ethyl 5-methoxyindole-2-carboxylate
Introduction
Ethyl 5-methoxyindole-2-carboxylate is a pivotal intermediate in the synthesis of a wide range of pharmaceutical compounds, including anticancer agents, ligands for the GABA receptor, and inhibitors for enzymes like HIV-1 integrase.[1] As research progresses from benchtop discovery to preclinical and clinical development, the demand for larger quantities of this intermediate necessitates robust and scalable synthetic protocols. Transitioning from small-scale synthesis to a laboratory scale-up (typically on a 1-molar scale or greater) presents unique challenges, including managing reaction exotherms, ensuring consistent product quality, and developing practical purification methods that avoid chromatography.[2][3]
These application notes provide a detailed, scalable protocol for the synthesis of this compound, primarily focusing on the Japp-Klingemann reaction followed by a Fischer indole cyclization. This route is well-documented, utilizes readily available starting materials, and has been optimized for high yields and safety on a larger laboratory scale.[2][4]
Primary Synthetic Pathway: Japp-Klingemann/Fischer Indole Synthesis
The most reliable and scalable route to this compound involves a three-step sequence: (1) Diazotization of p-anisidine, (2) A Japp-Klingemann reaction to form a key hydrazone intermediate, and (3) An acid-catalyzed Fischer indole synthesis to yield the final product.[2][5][6] This pathway is advantageous as it avoids harsh reagents and produces little waste.[2]
Caption: Experimental workflow for the scale-up synthesis.
Experimental Protocol
This protocol is designed for a ~1.0 molar scale synthesis.
Step 1: Diazotization of p-Anisidine
This initial step converts the starting aniline into a reactive diazonium salt.
| Reagent/Material | Quantity (per 1.0 mol p-anisidine) | Molar Eq. | Notes |
| p-Anisidine | 123.15 g | 1.0 | Starting material. |
| Concentrated HCl (37%) | 250 mL | ~3.0 | Ensure adequate ventilation. |
| Deionized Water | 500 mL | - | Used as solvent. |
| Sodium Nitrite (NaNO₂) | 72.5 g | 1.05 | Use a slight excess. Prepare as a solution in 150 mL water. |
| Ice | As needed | - | Crucial for maintaining low temperature. |
Methodology:
-
In a multi-neck round-bottom flask (3 L) equipped with a mechanical stirrer, thermometer, and an addition funnel, combine p-anisidine, deionized water, and concentrated HCl.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath. Vigorous stirring is essential.
-
Prepare a solution of sodium nitrite in 150 mL of water and cool it to ~5 °C.
-
Add the sodium nitrite solution dropwise to the p-anisidine slurry via the addition funnel, ensuring the internal temperature is strictly maintained between 0-5 °C. The addition should take approximately 60-90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is a pale yellow and should be used immediately in the next step.
Step 2: Japp-Klingemann Reaction
The diazonium salt is coupled with a malonate derivative, which undergoes rearrangement to form the key hydrazone intermediate.[5]
| Reagent/Material | Quantity (per 1.0 mol p-anisidine) | Molar Eq. | Notes |
| Diethyl 2-methylmalonate | 174.20 g | 1.0 | The β-keto ester source. |
| Sodium Hydroxide (NaOH) | 160.0 g | 4.0 | Used for hydrolysis and maintaining basic pH. |
| Deionized Water | 1.5 L | - | Solvent. |
| Diazonium Salt Solution | From Step 1 | 1.0 | Keep cold until use. |
Methodology:
-
In a separate large reaction vessel (5 L) equipped with a mechanical stirrer and thermometer, prepare a solution of sodium hydroxide in 1.5 L of deionized water.
-
Cool the NaOH solution to 5-10 °C and add the diethyl 2-methylmalonate. Stir until a clear solution is formed.
-
Slowly add the cold diazonium salt solution from Step 1 to the malonate solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. A yellow-orange solid will precipitate.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.
-
Isolate the precipitated hydrazone intermediate by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 40-50 °C.
Step 3: Fischer Indole Synthesis
The isolated hydrazone is cyclized in the presence of a strong acid to form the indole ring structure.[7][8]
| Reagent/Material | Quantity (per 1.0 mol hydrazone) | Molar Eq. | Notes |
| Hydrazone Intermediate | From Step 2 | 1.0 | Ensure the material is completely dry. |
| Ethanol (Absolute) | 2.0 L | - | Reaction solvent. |
| Sulfuric Acid (H₂SO₄, 98%) | 100 mL | ~1.8 | Catalyst. Add with extreme caution due to exothermic reaction. |
Methodology:
-
Charge a large reaction vessel with the dried hydrazone intermediate and absolute ethanol.
-
Stir the suspension and cool the vessel in an ice bath.
-
Slowly and carefully add the concentrated sulfuric acid. A significant exotherm will occur; control the addition rate to keep the internal temperature below 40 °C.
-
After the acid addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to ~10 °C.
-
Slowly pour the reaction mixture into 4 L of ice-cold water with vigorous stirring. A solid product will precipitate.
-
Stir the slurry for 30-60 minutes, then collect the solid by filtration.
-
Wash the filter cake extensively with water to remove residual acid.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[9]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Key Reaction | Temperature | Duration | Typical Yield |
| 1. Diazotization | Azo Coupling | 0-5 °C | ~2 hours | (Used in situ) |
| 2. Japp-Klingemann | Hydrazone Formation | <10 °C, then RT | ~4 hours | 85-92% |
| 3. Fischer Indole Synthesis | Cyclization | Reflux (~80 °C) | 2-4 hours | 80-88% |
| Overall | - | - | - | ~68-81% |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 4792-58-9[9] |
| Molecular Formula | C₁₂H₁₃NO₃[1] |
| Molecular Weight | 219.24 g/mol [1] |
| Appearance | Yellow to orange crystalline powder[9][10] |
| Melting Point | 154-160 °C[10] |
| Solubility | Insoluble in water[9] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.32 (t, 3H), 3.78 (s, 3H), 4.29 (q, 2H), 6.84 (dd, 1H), 7.05 (s, 1H), 7.15 (d, 1H), 7.29 (d, 1H), 11.5 (s, 1H) |
| Storage Conditions | -20°C[1] |
Chemical Pathway Visualization
Caption: Key transformations in the synthesis pathway.
Scale-Up and Safety Considerations
-
Temperature Control: The diazotization step is highly exothermic and requires strict temperature control to prevent the decomposition of the diazonium salt and the formation of hazardous side products. Using a jacketed reactor with a reliable cooling system is highly recommended for scales larger than presented here.[3]
-
Reagent Addition: Slow, controlled addition of sodium nitrite and sulfuric acid is critical for managing exotherms and ensuring safety. A calibrated addition pump or dropping funnel should be used.
-
Agitation: Efficient mechanical stirring is crucial at all stages, especially during the formation of slurries, to ensure uniform temperature and complete reaction.
-
Purification: Recrystallization is the preferred method for purification at this scale, as column chromatography is often impractical and costly.[3] Selecting an appropriate solvent system is key to achieving high purity and recovery.
-
Safety:
-
Diazonium salts are potentially explosive when isolated and dry. The protocol is designed for their immediate use in solution.
-
Handle concentrated acids (HCl, H₂SO₄) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted in a well-ventilated fume hood.
-
The Fischer indole synthesis step evolves ammonia. Ensure adequate ventilation.
-
References
- 1. 5-Methoxyindole-2-carboxylic acid ethyl ester crystalline 4792-58-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-methoxyindole-2-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 5-methoxyindole-2-carboxylate, a key intermediate in pharmaceutical development. The primary focus is on the widely used Fischer indole synthesis method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for preparing this compound is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[2] The specific starting materials for this target molecule are 4-methoxyphenylhydrazine and an ethyl pyruvate derivative.[3]
Q2: What are the essential starting materials and reagents for the Fischer indole synthesis of this compound?
A2: The key starting materials are:
-
4-methoxyphenylhydrazine (or its hydrochloride salt). The para-position of the methoxy group is crucial for obtaining the desired 5-methoxyindole product.[2]
-
Ethyl pyruvate (or a related carbonyl compound like ethyl 2-oxobutanoate).
-
An acid catalyst .
Q3: Which acid catalysts are recommended for this synthesis, and how do they differ?
A3: A variety of Brønsted and Lewis acids can be used. The choice of catalyst is critical and can significantly influence the reaction's success and yield.[1][2]
-
Polyphosphoric Acid (PPA): Often recommended for achieving high yields in Fischer indole syntheses.[2][4]
-
Brønsted Acids (H₂SO₄, HCl): Effective but can be harsh, potentially leading to product degradation or side reactions if not used under carefully controlled conditions.[5][6]
-
Lewis Acids (ZnCl₂, BF₃, AlCl₃): Also widely used and can offer milder reaction conditions in some cases.[1][2]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You should track the consumption of the starting hydrazone. A suitable eluent system for TLC is a mixture of hexane and ethyl acetate.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
Q1: My reaction yield is extremely low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors.[5] The following workflow can help diagnose and solve the problem.
Key Troubleshooting Steps:
-
Ensure Purity of Starting Materials: Impurities can significantly interfere with the reaction.[5]
-
Optimize Acid Catalyst and Temperature: Harsh acidic conditions or high temperatures can cause degradation.[3] Consider switching to a milder catalyst like PPA or lowering the reaction temperature.
-
Consider a Two-Step Procedure: Instead of a one-pot reaction, pre-forming and purifying the phenylhydrazone intermediate before the cyclization step can substantially improve the overall yield by allowing for optimization of each stage independently.[5]
Q2: The reaction mixture turned into a dark, tarry substance. Why did this happen and how can it be prevented?
A2: The formation of a dark tar is a common sign of polymerization or degradation of the starting materials or the indole product.[3] This is typically caused by excessively harsh acidic conditions or temperatures that are too high.
-
Prevention:
-
Reduce the reaction temperature.
-
Use a milder acid catalyst (e.g., switch from H₂SO₄ to PPA).
-
Decrease the concentration of the acid.
-
Shorten the reaction time and monitor carefully by TLC to stop the reaction as soon as the starting material is consumed.
-
Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely impurities or side-products?
A3: Besides unreacted starting materials, several side-products can form:
-
Isomeric Products: Although the 5-methoxy isomer is expected, abnormal cyclization can occur depending on the reaction conditions, potentially leading to other isomers.[2][6]
-
Degradation Products: Harsh conditions can break down the desired indole product.
-
Products from Side Reactions: The electron-donating nature of the methoxy group can sometimes facilitate undesired side reactions.[5]
Q4: How can I effectively purify the crude this compound?
A4: The two most effective purification methods are:
-
Column Chromatography: This is the most reliable method for separating the product from impurities and side-products. A silica gel column with a hexane/ethyl acetate gradient eluent is typically effective.[5]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method. Suitable solvents include ethanol or a mixture of methylene chloride and light petroleum ether.[4]
Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the impact of key parameters on the synthesis.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome | Reference |
| Procedure | One-Pot Synthesis | Two-Step (Hydrazone isolation) | Condition B generally provides higher purity and yield by allowing for intermediate purification. | [5] |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | Polyphosphoric Acid (PPA) | PPA is often less harsh, reducing tar formation and improving overall yield. | [2][4] |
| Temperature | > 120 °C | 80 - 100 °C | Lower temperatures minimize degradation of the starting materials and the final indole product. | [3][5] |
| Purity of Reagents | Technical Grade | High Purity / Recrystallized | High-purity reagents prevent side reactions and lead to a cleaner product profile and higher yield. | [5] |
Experimental Protocols
Protocol 1: Two-Step Fischer Indole Synthesis of this compound
This protocol is adapted from standard Fischer indole synthesis procedures and is designed to optimize yield by separating hydrazone formation from the cyclization step.[5]
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add sodium acetate to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add ethyl pyruvate to the mixture (1.0 eq).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the hydrazine by TLC.
-
Once complete, extract the hydrazone with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone.
Step 2: Indolization (Cyclization)
-
To the crude or purified hydrazone, add polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the hydrazone is fully consumed (typically 1-3 hours).
-
Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate mixture as the eluent.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a crystalline solid.[7]
Visual Guides
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Purification of Crude Ethyl 5-methoxyindole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 5-methoxyindole-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically a yellow to orange crystalline solid.[1][2] Key physical properties are summarized in the table below.
| Property | Value |
| Appearance | Yellow to orange crystalline solid[1][2] |
| Melting Point | 154-160 °C[2] |
| Molecular Formula | C₁₂H₁₃NO₃[1] |
| Molecular Weight | 219.24 g/mol [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane.[1] |
Q2: What are the common impurities in crude this compound synthesized via the Fischer indole synthesis?
The Fischer indole synthesis is a common method for preparing this compound.[3][4] Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 4-methoxyphenylhydrazine and ethyl pyruvate.
-
Regioisomers: Depending on the starting materials and reaction conditions, the formation of the undesired 7-methoxyindole isomer is possible.
-
Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can sometimes lead to the formation of byproducts like 3-methylindole and aniline, particularly in unsuccessful or low-yielding reactions.[4]
-
Chlorinated Byproducts: If hydrochloric acid is used as the catalyst with methoxy-substituted phenylhydrazones, chlorinated indoles can be formed as abnormal products.
Q3: Which purification techniques are most effective for this compound?
The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Purification Protocols and Data
Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid compound.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Add a small amount of solvent to redissolve the oil, then cool more slowly. Consider a different solvent system.[5] |
| No crystal formation | The solution is not supersaturated. | Evaporate some solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[6] |
| Low yield | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure complete cooling before filtration.[5] |
Column Chromatography
Column chromatography is ideal for separating the target compound from impurities with different polarities.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is commonly used. A starting point for optimizing the solvent system via Thin Layer Chromatography (TLC) is a 10:1 to 8:1 hexane:ethyl acetate ratio.[7][8]
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. The ideal Rf value for the product is between 0.2 and 0.4. For related ethyl indole-2-carboxylates, an Rf of 0.28 has been reported in 9:1 ethyl acetate/n-hexane.[9]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data for Purification Methods
| Purification Method | Starting Purity | Final Purity | Typical Yield | Reference |
| Recrystallization (Ethanol) | ~90% | >98% | 70-85% | General Lab Practice |
| Column Chromatography | 70-85% | >99% | 60-80% | [7][8] |
Note: These values are estimates based on typical laboratory outcomes for similar compounds and may vary depending on the specific nature and quantity of impurities.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. A less polar solvent system will increase retention on silica gel.[10] |
| Streaking of spots on TLC | The compound may be acidic or basic, interacting too strongly with the silica. | Add a small amount of a modifier to the mobile phase, such as triethylamine (1-2%) for basic compounds or acetic acid (1-2%) for acidic compounds.[11] |
| Compound won't elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). A small percentage of methanol can be added for very polar compounds.[12] |
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Decision Tree
References
- 1. echemi.com [echemi.com]
- 2. L17596.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. mdpi.com [mdpi.com]
- 10. organomation.com [organomation.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Identifying byproducts in the synthesis of Ethyl 5-methoxyindole-2-carboxylate
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Ethyl 5-methoxyindole-2-carboxylate, a key intermediate in pharmaceutical research and development. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a low yield of my desired product, this compound. What are the potential causes and solutions?
Low yields in the Fischer indole synthesis of this compound can arise from several factors. The primary causes include incomplete reaction, degradation of starting materials or the product under harsh acidic conditions, and the formation of various byproducts.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are commonly used, they can also promote side reactions.[1][2] Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2][3]
-
Control Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures.[3] However, excessively high temperatures can lead to the degradation of the desired product and the formation of tarry substances. It is crucial to find the optimal temperature that promotes the reaction without significant decomposition.
-
Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or ethyl pyruvate can lead to the formation of undesired byproducts and lower the yield of the main product. Ensure the purity of your starting materials before commencing the synthesis.
-
Consider a Two-Step Procedure: Instead of a one-pot reaction, consider pre-forming the phenylhydrazone intermediate from 4-methoxyphenylhydrazine and ethyl pyruvate. This allows for the purification of the hydrazone before the cyclization step, which can lead to a cleaner reaction and higher overall yield.
Q2: My final product is a pinkish or brownish color, even after purification. What could be the cause?
Pure indole compounds are typically white to off-white crystalline solids. A pinkish or brownish hue often indicates the presence of impurities, which could be oxidation products or polymeric byproducts. Indoles can be sensitive to air and light, leading to the formation of colored impurities over time.
Troubleshooting Steps:
-
Purification Technique: Recrystallization is a common method for purifying indole derivatives. If this is not sufficient, column chromatography on silica gel can be employed to remove colored impurities.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.
Q3: I am observing multiple spots on my TLC plate that are not my starting materials or the desired product. What are these byproducts?
Several byproducts can form during the Fischer indole synthesis of this compound. Identifying these is key to optimizing your reaction conditions.
Common Byproducts and Their Origins:
-
Regioisomeric Indoles: While the use of 4-methoxyphenylhydrazine should selectively yield the 5-methoxyindole, incomplete or improper synthesis of the starting hydrazine could lead to the presence of other isomers, which would then form different methoxyindole regioisomers.
-
Polymeric Materials: Harsh acidic conditions and high temperatures can promote the polymerization of the starting materials or the indole product, resulting in intractable tars.[1]
-
"Abnormal" Fischer Indole Products: In some cases, particularly with substituted phenylhydrazones, unexpected cyclization can occur. For instance, with ortho-substituted methoxyphenylhydrazones, cyclization can happen at the position of the methoxy group, leading to its substitution. While less common with the para-substituted starting material for 5-methoxyindole, analogous unexpected rearrangements are a possibility under certain conditions.
-
Indolic Dimers: The reactive nature of the indole ring can lead to the formation of dimeric byproducts, especially if the reaction is run at high concentrations or for extended periods.
Data on Potential Byproducts
The formation and proportion of byproducts are highly dependent on the specific reaction conditions employed (e.g., catalyst, temperature, solvent, and reaction time). The following table summarizes potential byproducts and factors that may influence their formation.
| Byproduct/Impurity | Potential Cause | Method of Identification | Mitigation Strategy |
| Regioisomeric Methoxyindoles | Impure 4-methoxyphenylhydrazine starting material. | HPLC, GC-MS, NMR | Use highly pure starting materials. |
| Polymeric Tars | Harsh acid catalyst (e.g., conc. H₂SO₄), high reaction temperatures. | Insoluble, dark material; broad signals in NMR. | Use milder acid (e.g., PPA, ZnCl₂), lower reaction temperature. |
| Oxidation Products | Exposure to air and light during workup or storage. | Color change (pink/brown), analysis by HPLC-MS. | Perform workup under inert atmosphere, store product protected from light. |
| Indolic Dimers | High concentration of reactants, prolonged reaction times. | Mass Spectrometry (to identify species with double the mass of the product). | Use more dilute reaction conditions, monitor reaction to avoid excessive heating time. |
| Unreacted Hydrazone | Incomplete reaction (insufficient heating or catalyst activity). | TLC, HPLC, NMR | Increase reaction time, temperature, or use a more active catalyst. |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add sodium acetate to neutralize the hydrochloride salt, forming the free hydrazine.
-
Add an equimolar amount of ethyl pyruvate to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-methoxyphenylhydrazine is consumed.
-
The resulting hydrazone can be isolated by removing the ethanol under reduced pressure, or the reaction mixture can be used directly in the next step.
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone, add polyphosphoric acid (a common ratio is 10 parts PPA to 1 part hydrazone by weight).
-
Heat the mixture with stirring to 80-100 °C.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).
-
Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common problems during the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Signaling Pathway of Byproduct Formation
The following diagram illustrates the potential pathways leading to the desired product and common byproducts during the Fischer indole synthesis.
Caption: Potential reaction pathways in the synthesis of this compound.
References
Technical Support Center: Troubleshooting Poor Solubility of Ethyl 5-methoxyindole-2-carboxylate
Welcome to the technical support center for Ethyl 5-methoxyindole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, particularly issues related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a yellow to orange crystalline solid. It is practically insoluble in water.[1][2] However, it is soluble in common organic solvents such as ether, methanol, and dichloromethane.[3]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the reason?
A2: Several factors can contribute to the poor solubility of this compound during a reaction. These include:
-
Inappropriate solvent choice: The polarity and nature of the solvent play a crucial role in dissolving the compound.
-
Low temperature: Solubility of solids in liquids generally increases with temperature. Your reaction temperature might be too low for complete dissolution.
-
Insufficient solvent volume: The concentration of the reactant may exceed its solubility limit in the chosen volume of solvent.
-
Reaction with the solvent: In some cases, the reactant might react with the solvent, leading to the formation of a less soluble species.
Q3: Can the purity of this compound affect its solubility?
A3: Yes, impurities can significantly impact the solubility of a compound. Insoluble impurities will remain undissolved, while soluble impurities can sometimes alter the overall solubility characteristics of the bulk material. It is always recommended to use a high-purity grade of this compound for consistent and reproducible results.
Troubleshooting Guide: Poor Solubility During Reaction
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound in your reaction setup.
Initial Assessment
Before making significant changes to your protocol, visually inspect the reaction mixture.
-
Is the solid suspended or settled at the bottom? This indicates poor solubility.
-
Has a precipitate formed after the reaction has been running for some time? This could suggest that a product or intermediate is less soluble than the starting material.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor solubility issues.
Data Presentation
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative guide to its solubility in common organic solvents. "Soluble" indicates that it is generally used as a solvent for reactions involving this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Soluble |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | 66 | Soluble |
| Acetonitrile | 5.8 | 82 | Soluble |
| Ethanol | 5.2 | 78 | Soluble |
| Dichloromethane | 3.1 | 40 | Soluble[3] |
| Toluene | 2.4 | 111 | Sparingly Soluble |
| Water | 10.2 | 100 | Insoluble[1][2] |
Experimental Protocols
Protocol 1: Saponification (Hydrolysis) of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a common transformation where solubility changes can be observed.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, suspend this compound in ethanol. While it is soluble in ethanol, at higher concentrations, it may not fully dissolve at room temperature.
-
Addition of Base: Prepare an aqueous solution of NaOH or KOH and add it to the ethanolic suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol). The solid should dissolve as the reaction proceeds and the more soluble sodium or potassium salt of the carboxylic acid is formed.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to neutralize the base and acidify the solution (to approximately pH 2-3). The less soluble 5-methoxyindole-2-carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Solubility Issues in Saponification:
-
Initial Incomplete Dissolution: If the starting material does not dissolve upon initial mixing, proceed with heating as the reaction should facilitate dissolution. Gentle warming can be applied initially.
-
Precipitation during Reaction: If a precipitate forms during the reaction before acidification, it could be due to the insolubility of the carboxylate salt in the ethanol/water mixture. In this case, adding a small amount of water can help to redissolve the salt.
-
Oily Product on Acidification: If the carboxylic acid separates as an oil instead of a solid upon acidification, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.
Protocol 2: N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of the indole nitrogen, a reaction often carried out in polar aprotic solvents.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Alkylating agent (e.g., an alkyl halide)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon). Ensure complete dissolution before proceeding.
-
Deprotonation: Cool the solution in an ice bath and add the base portion-wise. Stir the mixture at this temperature for a period to allow for the formation of the indolide anion.
-
Alkylation: Slowly add the alkylating agent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting Solubility Issues in N-Alkylation:
-
Incomplete Initial Dissolution: If the starting material is not fully soluble in the chosen solvent at room temperature, gentle warming can be applied. Ensure the solution is cooled back to the desired reaction temperature before adding the base.
-
Precipitation of the Indolide Salt: The sodium or potassium salt of the indole may have limited solubility. If a precipitate forms after the addition of the base, ensure efficient stirring to maintain a homogenous suspension for the subsequent alkylation step.
-
Precipitation upon Quenching: If the product precipitates upon the addition of water during work-up, you may need to add more ethyl acetate to fully dissolve it for efficient extraction.
Signaling Pathways and Logical Relationships
Caption: A diagram illustrating the key factors that affect the solubility of a compound.
References
Technical Support Center: A Researcher's Guide to Purifying Indole Esters via Column Chromatography
Welcome to our dedicated technical support center for the purification of indole esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who routinely encounter the challenges of isolating these valuable compounds. Indole esters, a pivotal class of molecules in pharmaceuticals and agrochemicals, often present unique purification hurdles due to their specific chemical properties.
This document moves beyond generic protocols to provide in-depth, field-tested insights into the nuances of column chromatography for this compound class. We will explore the "why" behind procedural steps, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the column chromatography of indole esters.
Q1: What is the most suitable stationary phase for purifying indole esters?
The selection of the stationary phase is contingent on the polarity and, most critically, the stability of your specific indole ester.
-
Silica Gel: This is the workhorse for normal-phase chromatography and is often the first choice.[1] However, standard silica gel is acidic, which can pose a risk of hydrolyzing the ester functionality, especially if the mobile phase contains protic solvents like methanol or if there's residual water.[2] For sensitive indole esters, this can lead to the formation of the corresponding carboxylic acid as an impurity.
-
Neutral Alumina: For indole esters that are particularly sensitive to acid-catalyzed degradation, neutral alumina is an excellent alternative.[1] It provides a non-acidic environment, minimizing the risk of hydrolysis.
-
Reversed-Phase Silica (C8, C18): When dealing with more polar indole esters, reversed-phase chromatography is the method of choice.[1][3] In this technique, a non-polar stationary phase is used with a polar mobile phase, such as water/methanol or water/acetonitrile mixtures.[4]
Q2: How should I select and optimize the mobile phase for my indole ester purification?
Mobile phase selection is a critical determinant of a successful separation and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).
-
Starting Solvent System (Normal-Phase): A common and effective starting point for normal-phase chromatography on silica gel is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1]
-
Optimal Rf Value: The goal is to adjust the solvent ratio to achieve a retention factor (Rf) for your target indole ester between 0.2 and 0.4 on a TLC plate. This Rf range typically translates to the best separation on a column.[1]
-
Gradient Elution: For complex mixtures where components have very different polarities, a gradient elution is highly effective. This involves starting with a low-polarity mobile phase and gradually increasing its polarity over the course of the separation. This allows for the efficient elution of both non-polar and polar compounds.
Q3: My indole ester is prone to degradation. How can I minimize this during chromatography?
Stability is a primary concern for indole esters. Here are key strategies to mitigate degradation:
-
pH Control: Indole esters are particularly susceptible to hydrolysis under alkaline conditions.[1][5][6] Therefore, it is crucial to avoid basic additives in your mobile phase unless you are using a base-stable stationary phase. If your crude mixture is basic, consider a pre-purification workup to neutralize it.
-
Deactivated Silica Gel: If you must use silica gel for an acid-sensitive compound, you can deactivate it. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a base like triethylamine (e.g., 1% in the eluent) and then re-equilibrating with your starting mobile phase.
-
Temperature: Perform the chromatography at room temperature unless your compound is known to be thermally labile.
-
Minimize Time on the Column: Prolonged exposure to the stationary phase can increase the chances of degradation.[2] A well-optimized mobile phase and efficient column packing will help to minimize the separation time.
Q4: How can I visualize my colorless indole ester during TLC analysis and fraction collection?
Most indole esters are not visible to the naked eye. The following visualization techniques are recommended:
-
UV Light (Non-destructive): The aromatic indole ring makes most of these compounds UV-active. They will appear as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1] This is the most common and convenient initial method.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will cause most organic compounds, including indole esters, to appear as temporary yellow-brown spots.[1]
-
Chemical Stains (Destructive): These stains react chemically with the compounds to produce colored spots, often requiring heat for development.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): This is a general stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[1]
-
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of indole esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of the Indole Ester | Compound Degradation: The indole ester may be unstable on the acidic silica gel, leading to hydrolysis. | Stability Check: Perform a 2D TLC to assess stability on silica. Spot your compound in one corner, run the TLC, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears that is not on the diagonal, your compound is degrading. Switch Stationary Phase: Use neutral alumina or deactivated silica gel. |
| Compound is Highly Polar: The chosen eluent may not be polar enough to elute the compound. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. A "methanol purge" at the end of the column can elute highly retained compounds. | |
| Poor Separation of Indole Ester from Impurities | Suboptimal Mobile Phase: The solvent system lacks the selectivity to resolve the compounds. | Optimize Solvent System: Experiment with different solvent combinations. For instance, replacing ethyl acetate with dichloromethane can alter the selectivity. Use a Shallow Gradient: A slow, gradual increase in eluent polarity can improve the resolution of compounds with similar Rf values. |
| Column Overloading: Too much crude material was loaded for the amount of stationary phase. | Reduce Sample Load: A general rule of thumb is to use a silica gel-to-crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1. | |
| Appearance of a New, More Polar Spot (Carboxylic Acid) | Ester Hydrolysis: The ester is being hydrolyzed on the column. | Use Neutral Alumina: This is the most straightforward solution to avoid acid-catalyzed hydrolysis. Deactivate Silica Gel: Pre-treat the silica with a triethylamine-containing solvent. Ensure Dry Solvents and Silica: Residual water can contribute to hydrolysis. Use oven-dried silica gel and anhydrous solvents. |
| Streaking of the Compound Spot on TLC/Column | Compound Interaction with Stationary Phase: Acidic or basic functional groups can interact strongly with silica gel. | Add a Modifier: For acidic compounds (like a hydrolyzed ester), adding a small amount of acetic or formic acid to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can be beneficial. |
| Insolubility in Mobile Phase: The compound may be poorly soluble in the eluent, causing it to precipitate at the top of the column. | Use the Dry Loading Method: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. |
Experimental Protocols
Protocol 1: Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm).
-
Clamp the column in a vertical position and fill it to about one-third with the initial, least polar mobile phase.
-
In a separate beaker, prepare a slurry of silica gel in the same mobile phase.
-
Carefully and slowly pour the slurry into the column.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, which will help the silica gel to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed.
Protocol 2: Sample Loading and Elution
-
Wet Loading: Dissolve the crude indole ester in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface.
-
Dry Loading (for less soluble samples): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Add a thin protective layer of sand on top of the sample.
-
Carefully add the mobile phase to the column and begin collecting fractions.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
Monitor the collected fractions by TLC to identify those containing the pure indole ester.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]
Visualizations
Caption: Principle of separating an indole ester from impurities.
Caption: A decision-making workflow for troubleshooting indole ester purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl indol-3-ylacetate | SIELC Technologies [sielc.com]
- 5. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safe handling and storage procedures for Ethyl 5-methoxyindole-2-carboxylate
Technical Support Center: Ethyl 5-methoxyindole-2-carboxylate
This guide provides essential safety, handling, and storage information for this compound (CAS No: 4792-58-9) for researchers, scientists, and drug development professionals.
Properties Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 219.24 g/mol | [1][2][3] |
| Appearance | Dark yellow to orange crystalline powder or granules. | [2][3][4] |
| Melting Point | 154-160 °C | [4][5] |
| Boiling Point | ~380.2 °C at 760 mmHg | [2][5] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | [2][5] |
| Storage Temperature | Recommended at -20°C or 0-8°C. | [1][2][3] |
| Flash Point | ~183.7 °C | [2][5] |
| Density | ~1.2 g/cm³ | [2][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues and questions that may arise during the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
While a specific, detailed hazard profile is not fully enumerated in the provided results, general safety precautions for similar chemical compounds should be followed. Based on safety statements for related indole compounds and general chemical handling, the primary hazards include:
-
Skin and Eye Irritation : Direct contact should be avoided.[5][6][7]
-
Respiratory Irritation : Inhalation of dust should be prevented.[5][6][7] Safety phrases like "Do not breathe dust" and "Avoid contact with skin and eyes" are noted.[5]
Q2: What Personal Protective Equipment (PPE) is required for safe handling?
To minimize exposure, the following PPE is mandatory:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]
-
Hand Protection : Wear suitable chemical-resistant gloves.[6][7]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95).
-
Skin and Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[6][7]
Q3: What are the correct storage procedures for this compound?
Proper storage is crucial to maintain the compound's stability and ensure safety.
-
Temperature : Store in a cool place, with specific recommendations ranging from -20°C to 0-8°C.[1][2][3]
-
Environment : Store in a dry and well-ventilated area.[6][7]
-
Incompatibilities : Store separately from strong oxidizing agents.[6]
Q4: How should I respond to an accidental spill?
In the event of a spill, follow these steps:
-
Ensure Ventilation : Make sure the area is well-ventilated.[6]
-
Wear PPE : Use the personal protective equipment listed in Q2.[6]
-
Containment : Prevent the formation of dust.[7]
-
Clean-up : Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[6][7]
-
Decontamination : Clean the spill area thoroughly.
Q5: What are the signs of decomposition?
Heating the compound or exposing it to incompatible materials may cause decomposition. Hazardous decomposition products can include:
-
Nitrogen oxides (NOx)[6]
-
Carbon monoxide (CO)[6]
-
Carbon dioxide (CO₂)[6] Visible changes in color or texture may also indicate degradation.
Q6: What is the proper method for disposing of this compound waste?
All waste material, including the compound itself and any contaminated containers or cleaning materials, must be disposed of through an approved waste disposal plant.[6][7] Always follow all applicable local, state, and federal environmental regulations for chemical waste disposal.
Experimental Protocols
General Protocol for Safe Handling
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Pre-Handling Assessment :
-
Donning PPE :
-
Put on all required PPE as detailed in the FAQ section (safety goggles, gloves, lab coat).
-
-
Handling the Compound :
-
Post-Handling Procedures :
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and spill response for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 5-Methoxyindole-2-carboxylic acid ethyl ester crystalline 4792-58-9 [sigmaaldrich.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
How to avoid degradation of Ethyl 5-methoxyindole-2-carboxylate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the degradation of Ethyl 5-methoxyindole-2-carboxylate during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of indole derivatives and ethyl esters, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 5-methoxyindole-2-carboxylic acid and ethanol.
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of various oxidized species, potentially including oxindoles.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products. Photolytic stress can induce photo-oxidation through a free radical mechanism.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. To prevent degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container at -20°C.
Q3: My solution of this compound is changing color. What does this indicate?
A3: A color change, often to yellow or brown, typically signals degradation of the indole compound. This is commonly caused by oxidation or photodegradation, which can result in the formation of colored byproducts. To minimize this, it is crucial to prepare solutions fresh, use degassed solvents, and protect them from light by using amber vials or by wrapping the container in aluminum foil.
Q4: How does pH affect the stability of this compound in solutions?
A4: this compound is susceptible to hydrolysis in both acidic and basic aqueous solutions. Strongly acidic conditions can also lead to the protonation of the indole nucleus, potentially causing oligomerization. It is recommended to maintain the pH of aqueous solutions in the neutral range (pH 6-8) where possible. If your experiment requires acidic or basic conditions, the stability of the compound should be evaluated under those specific conditions.
Q5: Can I use antioxidants to improve the stability of my solutions?
A5: Yes, for experiments where the compound is in solution for extended periods, adding an antioxidant can mitigate oxidative degradation. Common antioxidants like Butylated Hydroxytoluene (BHT) can be added at low concentrations (e.g., 0.01-0.1%) to enhance stability.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Solutions:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Minimize the exposure of stock solutions and assay plates to light and elevated temperatures.
-
If compatible with the assay, consider adding an antioxidant like BHT to the stock solution.
-
Assess the stability of the compound in the specific assay buffer and conditions by incubating it for the duration of the experiment and analyzing for degradation by HPLC.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis over time.
-
Possible Cause: Formation of degradation products during sample storage or analysis.
-
Solutions:
-
Ensure proper storage of analytical samples (e.g., refrigerated or frozen, protected from light) before and during analysis.
-
Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method is "stability-indicating" (i.e., able to separate the parent compound from its degradants).
-
For samples from hydrolytic stress studies, neutralize acidic and basic samples immediately after the stress period.
-
Issue 3: Peak tailing observed during HPLC analysis.
-
Possible Cause: The basic nature of the indole nitrogen can interact with acidic silanol groups on the surface of silica-based HPLC columns.
-
Solutions:
-
Adjust the mobile phase to a lower pH (e.g., 2-3) to protonate the silanol groups and reduce interaction.
-
Use a column with end-capping to minimize exposed silanol groups.
-
Increase the buffer concentration in the mobile phase (e.g., 20-50 mM) to mask residual silanol activity.
-
Ensure the sample is not overloaded on the column by injecting a more dilute solution.
-
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions.
This table summarizes the expected degradation behavior based on the known stability of related indole derivatives. The actual extent of degradation will depend on the specific experimental conditions (concentration, solvent, duration of exposure).
| Stress Condition | Reagent/Parameter | Expected Degradation Pathway | Primary Degradation Product (Predicted) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Ester Hydrolysis | 5-Methoxyindole-2-carboxylic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Ester Hydrolysis | 5-Methoxyindole-2-carboxylic acid |
| Oxidation | 3% - 30% H₂O₂ | Oxidation of Indole Ring | Oxidized indole species (e.g., oxindoles) |
| Thermal | 60°C - 80°C (Solid & Solution) | Thermolysis | Various thermal degradants |
| Photolytic | UV/Visible Light (ICH Q1B) | Photodegradation, Photo-oxidation | Various photolytic products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Quench the reaction by dilution with the mobile phase before analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 60°C.
-
Sample at various time points (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
Sample at defined intervals of light exposure.
-
3. Sample Analysis:
-
Dilute all stressed samples, including a non-stressed control, to a suitable concentration for HPLC analysis.
-
Analyze using a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid) is a good starting point.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
For identification of degradation products, LC-MS analysis is recommended.
Mandatory Visualization
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for stability-related issues.
References
Minimizing impurities during the synthesis of indole derivatives
Welcome to the Technical Support Center for Indole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing impurities during the synthesis of indole derivatives.
General Troubleshooting and FAQs
Q1: My indole synthesis is resulting in a low yield and multiple spots on my TLC plate. What are the general factors I should consider?
Low yields and the formation of multiple byproducts are common challenges in indole synthesis. The indole nucleus, while aromatic, can be susceptible to degradation under harsh reaction conditions. Key factors to evaluate include:
-
Reaction Temperature and Time: Many classical indole syntheses require high temperatures. However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials and the desired product. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Catalyst Choice and Concentration: The type and amount of acid or base catalyst are critical. The optimal catalyst and its concentration can vary significantly depending on the specific substrates and the chosen synthetic route. Screening different catalysts is often recommended.
-
Solvent Selection: The solvent can influence reaction rates, solubility of reactants and intermediates, and even the course of the reaction. In some cases, running the reaction neat (without a solvent) or using microwave-assisted, solvent-free conditions can improve outcomes.
-
Atmosphere: For substrates sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of undesired side products, complicating purification and reducing the overall yield. Ensure the purity of your reactants before commencing the synthesis.
Q2: How can I effectively purify my crude indole derivative?
The purification strategy for indole derivatives depends on the polarity of the target compound and the nature of the impurities. Common purification techniques include:
-
Column Chromatography: This is the most widely used method for purifying indole derivatives.[1]
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This is suitable for less polar indole derivatives.[1]
-
Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. This is effective for purifying more polar indole derivatives.[1]
-
-
Recrystallization: If the synthesized indole derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic, which can sometimes be exploited in an acid-base extraction to separate the indole from non-acidic impurities. However, care must be taken as some indoles are sensitive to strong acids or bases.
Q3: My indole derivative is colorless. How can I visualize it during TLC and column chromatography?
Several non-destructive and destructive methods can be used to visualize indole derivatives on a TLC plate:
-
UV Light: Most indole derivatives are UV-active due to their aromatic nature and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[2]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[2]
-
Chemical Stains: These are destructive methods that involve dipping the TLC plate into a staining solution followed by heating.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing blue or purple spots.[2]
-
Potassium Permanganate (KMnO₄): A general stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[2]
-
Vanillin or p-Anisaldehyde Stains: General-purpose stains for a wide range of functional groups.[2]
-
Synthesis-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in well-known named reactions for indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3]
FAQs for Fischer Indole Synthesis
Q1: What are the most common side reactions in the Fischer indole synthesis?
A common side reaction is the cleavage of the N-N bond in the ene-hydrazine intermediate, which can be more prevalent with electron-donating substituents.[4] This leads to the formation of aniline derivatives and other byproducts instead of the desired indole.[4] With unsymmetrical ketones, the formation of regioisomers is also a possibility.[4]
Q2: Why is my Fischer indole synthesis failing to produce any product?
The failure of a Fischer indole synthesis can often be attributed to:
-
Insufficiently acidic catalyst: The catalyst may not be strong enough to promote the necessary rearrangements.
-
Low reaction temperature: The reaction often requires elevated temperatures to proceed efficiently.
-
Stable hydrazone intermediate: The initial hydrazone may be too stable to tautomerize to the required ene-hydrazine.
Troubleshooting Guide for Fischer Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive or insufficiently acidic catalyst. | Use a stronger acid catalyst (e.g., switch from ZnCl₂ to polyphosphoric acid). Ensure the catalyst is fresh and anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Stable hydrazone intermediate. | Consider using microwave irradiation to promote the reaction. | |
| Multiple Products/ Impurities | Formation of regioisomers with unsymmetrical ketones. | Modify the acid catalyst and solvent; screen different conditions to optimize for the desired isomer. |
| N-N bond cleavage side reaction. | Switch from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂). Lowering the reaction temperature may also help.[4] | |
| Oxidative degradation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[5]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for one hour.[6]
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.[6]
-
Cool the mixture and collect the crystalline phenylhydrazone by filtration.
Step 2: Cyclization to 2-Phenylindole
-
Add the dried acetophenone phenylhydrazone (20 g) to a mixture of anhydrous zinc chloride (80 g) in a large beaker.
-
Heat the mixture in an oil bath at 170 °C for 10 minutes, stirring occasionally.
-
Allow the mixture to cool slightly and then add 100 mL of a 1:1 (v/v) mixture of water and concentrated hydrochloric acid.
-
Boil the resulting solution for a few minutes and then allow it to cool.
-
Collect the crude 2-phenylindole by filtration and wash with cold ethanol. The reported yield is 72-80%.[6]
Logical Workflow for Fischer Indole Synthesis Troubleshooting
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[7]
FAQs for Bischler-Möhlau Indole Synthesis
Q1: What are the major drawbacks of the classical Bischler-Möhlau synthesis?
The classical procedure is often hampered by harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity, sometimes producing 3-aryl indoles as impurities.[7]
Q2: How can the Bischler-Möhlau synthesis be improved?
Milder methods have been developed, including the use of lithium bromide as a catalyst or employing microwave irradiation, which can significantly improve yields and reduce reaction times.[8]
Troubleshooting Guide for Bischler-Möhlau Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Harsh reaction conditions leading to degradation. | Utilize milder, modern protocols such as microwave-assisted synthesis.[8] Consider using a Lewis acid catalyst like lithium bromide.[8] |
| Formation of Regioisomers | Competing mechanistic pathways. | The regiochemical outcome is substrate-dependent. Isotopic labeling studies have shown that the formation of 2-aryl indoles can proceed through an imine intermediate.[9] Modifying reaction conditions may influence the ratio of isomers. |
| Complex Product Mixture | Multiple side reactions due to high temperatures. | Employ solvent-free, microwave-assisted conditions to minimize side reactions.[10] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol is a modern, one-pot variation that improves upon the classical method.[6]
-
Irradiate a 2:1 mixture of aniline and phenacyl bromide in a microwave reactor at 540 W for 45-60 seconds.
-
After cooling, purify the crude product by column chromatography to yield 2-phenylindole. Reported yields for this one-pot method range from 52-75%.[6]
Reaction Pathway for Bischler-Möhlau Synthesis
Madelung Indole Synthesis
The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole.[11]
FAQs for Madelung Indole Synthesis
Q1: What are the limitations of the traditional Madelung synthesis?
The primary limitation is the requirement for very harsh reaction conditions (strong base and high temperature), which restricts its use to the synthesis of simple indoles without sensitive functional groups.[12]
Q2: Are there milder versions of the Madelung synthesis?
Yes, modern variations use organolithium reagents as bases, allowing the reaction to proceed at much lower temperatures.[12] The Smith-modified Madelung synthesis is a notable improvement that is applicable to a wider variety of substituted anilines.[11]
Troubleshooting Guide for Madelung Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently strong base or low temperature. | For classical Madelung, ensure the use of a very strong base like sodium amide or potassium t-butoxide at high temperatures (200-400 °C).[11] For modified versions, use organolithium reagents like n-BuLi or s-BuLi. |
| Decomposition of Starting Material | Excessively harsh conditions. | If the substrate has sensitive functional groups, consider a milder, modern variant of the Madelung synthesis.[12] |
| Poor Yield in Microwave-Assisted Synthesis | Inappropriate solvent choice. | A solvent-free approach has been shown to be effective in microwave-assisted Madelung synthesis where various solvents were unsuccessful.[10] |
Experimental Protocol: Madelung Synthesis of 2-Methylindole
This protocol is a modification of the original procedure.[13]
-
In a 1-liter Claisen flask, place a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine.
-
Add approximately 50 mL of dry ether and sweep the apparatus with dry nitrogen.
-
While passing a slow stream of nitrogen through the mixture, heat the reaction flask in a metal bath.
-
Raise the temperature to 240–260 °C over 30 minutes and maintain this temperature for 10 minutes. A vigorous evolution of gas will occur.
-
After the reaction is complete (cessation of gas evolution), allow the flask to cool.
-
Add 50 mL of 95% ethanol and 250 mL of warm water to the reaction mixture.
-
Warm the mixture gently to decompose the sodium derivative of 2-methylindole and any excess sodium amide.
-
Extract the cooled reaction mixture with ether.
-
Distill the concentrated ether extracts to obtain 2-methylindole (boiling point 119–126 °C / 3–4 mm).[13]
Decision Tree for Madelung Synthesis Troubleshooting
Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to form an indole-2-carboxylic acid, which can then be decarboxylated.[7]
FAQs for Reissert Indole Synthesis
Q1: What is a common challenge in the reductive cyclization step?
The reduction of the nitro group and subsequent cyclization can sometimes lead to the formation of a variety of hard-to-identify byproducts, especially under certain conditions.[14] For example, using PtO₂ in ethanol for the reduction of some substrates can lead to the formation of quinolones instead of indoles.[15]
Q2: What is the role of the base in the initial condensation?
A strong base, such as potassium ethoxide, is required to deprotonate the methyl group of the ortho-nitrotoluene, allowing it to condense with diethyl oxalate. Potassium ethoxide has been shown to give better results than sodium ethoxide.[16]
Troubleshooting Guide for Reissert Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Condensation | Incomplete deprotonation of o-nitrotoluene. | Use a stronger base like potassium ethoxide in a dry, ethereal solvent.[16] |
| Formation of Byproducts during Reduction | Inappropriate reducing agent or conditions. | Zinc in acetic acid is a commonly used and effective reducing agent for this step.[7] Avoid conditions that may favor the formation of quinolones, such as catalytic hydrogenation with PtO₂ for certain substrates.[15] |
| Incomplete Decarboxylation | Insufficient heating. | The indole-2-carboxylic acid needs to be heated above its melting point to achieve complete decarboxylation.[14] |
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
This protocol outlines the key steps of the Reissert synthesis to produce the indole-2-carboxylic acid intermediate.[17]
Step 1: Condensation
-
Condense 4-carboethoxy-2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide in ethanol to form the corresponding ethyl o-nitrophenylpyruvate derivative.[17]
Step 2: Reductive Cyclization
-
Reduce the nitro group of the pyruvate intermediate to an amine using a reducing agent such as zinc dust in acetic acid. The resulting amino intermediate will spontaneously cyclize to form the indole ring.[17]
Step 3: Work-up and Purification
-
Work up the reaction mixture by filtering off the catalyst and partitioning the product between an organic solvent and water.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by recrystallization or column chromatography.[17]
Reaction Scheme for Reissert Indole Synthesis
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a reaction between a benzoquinone and a β-aminocrotonic ester to form a 5-hydroxyindole derivative.[18]
FAQs for Nenitzescu Indole Synthesis
Q1: What are the common byproducts in the Nenitzescu synthesis?
A common byproduct is the corresponding 5-hydroxybenzofuran derivative, which is formed through a competing reaction pathway.[2] Under certain conditions, rearranged products such as pyrrole-azepine hybrids can also be formed.[19]
Q2: How can I improve the selectivity for the desired 5-hydroxyindole?
The choice of solvent is a critical factor in controlling the selectivity. Nitromethane has been shown to be particularly effective in favoring the formation of the 5-hydroxyindole over the 5-hydroxybenzofuran byproduct.[19] The use of Lewis acid catalysts can also improve reaction rates and yields.[1]
Troubleshooting Guide for Nenitzescu Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Suboptimal stoichiometry. | Use a 20-60% excess of the enamine. An excess of benzoquinone can lead to polymerization. |
| Inappropriate solvent. | Use a highly polar solvent like nitromethane or acetic acid for better results. | |
| Formation of 5-Hydroxybenzofuran Byproduct | Competing reaction pathway is favored. | Use nitromethane as the solvent to promote the formation of the 5-hydroxyindole.[19] |
| Formation of Unexpected Rearranged Products | Substrate-dependent side reactions. | A multivariate optimization of reaction conditions (solvent, catalyst, temperature) may be necessary to suppress the formation of these byproducts. |
Experimental Protocol: Lewis Acid-Catalyzed Nenitzescu Synthesis
This protocol describes a general procedure for the Lewis acid-catalyzed synthesis of ethyl 5-hydroxy-2-methylindole-3-carboxylate.[20]
-
Prepare two separate solutions:
-
Solution A: Dissolve the enamine (e.g., (Z)-Ethyl 3-(methylamino)but-2-enoate) (1.0 mmol) in a suitable solvent (e.g., 5 mL of cyclopentyl methyl ether or dichloromethane).
-
Solution B: Dissolve 1,4-benzoquinone (1.0 mmol) and the Lewis acid catalyst (e.g., 0.08 mmol of ZnCl₂) in the same solvent.
-
-
Add Solution A to Solution B with stirring at room temperature.
-
Stir the reaction for a specified time (e.g., 40 minutes), monitoring by TLC.
-
If the product precipitates, collect the solid by filtration, wash with a small amount of cold solvent, and dry to yield the 5-hydroxyindole derivative.[1]
Competing Pathways in Nenitzescu Synthesis
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce an indole.[9]
FAQs for Larock Indole Synthesis
Q1: What are the key reagents in a Larock indole synthesis?
The reaction typically involves an ortho-iodoaniline, a disubstituted alkyne, a palladium(II) catalyst, a base (such as sodium or potassium carbonate), and a chloride source (like LiCl or n-Bu₄NCl).[9]
Q2: What factors influence the success of the Larock synthesis?
The choice of aniline derivative is important, with N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines often giving good to excellent yields.[9] The stoichiometry of the chloride source is also crucial, as an excess can slow down the reaction.[9]
Troubleshooting Guide for Larock Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover. | Ensure the use of an appropriate palladium catalyst and consider the addition of a phosphine ligand if necessary. |
| Suboptimal reaction conditions. | Optimize the base, solvent, and temperature for the specific substrates being used. | |
| Poor quality of starting materials. | Use high-purity ortho-iodoaniline and alkyne. | |
| Side Reactions | Homocoupling of the alkyne or aniline. | Adjust the reaction conditions, such as catalyst loading and temperature, to minimize these side reactions. |
Experimental Protocol: General Procedure for Larock Indole Synthesis
This protocol provides a general method for the Larock synthesis of 2,3-disubstituted indoles.[6]
-
In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF.
-
Heat the mixture at 100 °C for 6-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2,3-disubstituted indole.[6]
Catalytic Cycle of the Larock Indole Synthesis
Quantitative Data Summary
The following table provides a comparative overview of the yields for the synthesis of 2-phenylindole using different methods.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [6] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 | [6] |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | 6-24 | Varies | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. benchchem.com [benchchem.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reissert_indole_synthesis [chemeurope.com]
- 17. benchchem.com [benchchem.com]
- 18. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting unexpected NMR shifts in Ethyl 5-methoxyindole-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts for Ethyl 5-methoxyindole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Expected chemical shifts can vary slightly based on solvent, concentration, and instrument parameters. However, the following tables provide typical shift ranges in a common solvent like CDCl₃ or DMSO-d₆, based on established principles and data from similar indole derivatives.
¹H NMR - Expected Chemical Shifts
| Proton Assignment | Expected Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| NH (Indole) | 8.5 - 11.8 | Broad Singlet | Position is highly dependent on solvent, concentration, and temperature.[1] May exchange with D₂O. |
| H-4 | 7.2 - 7.4 | Doublet | |
| H-6 | 6.8 - 7.0 | Doublet of Doublets | |
| H-7 | 7.0 - 7.2 | Doublet | |
| H-3 | 7.0 - 7.1 | Singlet/Doublet | |
| OCH₂ (Ethyl) | 4.3 - 4.5 | Quartet | |
| OCH₃ (Methoxy) | 3.8 - 3.9 | Singlet |
| CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | |
¹³C NMR - Expected Chemical Shifts
| Carbon Assignment | Expected Shift (ppm) | Notes |
|---|---|---|
| C=O (Ester) | 161 - 164 | |
| C-5 (C-OCH₃) | 155 - 157 | |
| C-7a | 131 - 133 | Quaternary carbon |
| C-2 | 128 - 130 | |
| C-3a | 127 - 129 | Quaternary carbon |
| C-7 | 112 - 114 | |
| C-4 | 111 - 113 | |
| C-3 | 102 - 104 | |
| C-6 | 100 - 102 | |
| OCH₂ (Ethyl) | 60 - 62 | |
| OCH₃ (Methoxy) | 55 - 56 | Atypical shifts around 62 ppm can occur for out-of-plane methoxy groups.[2] |
| CH₃ (Ethyl) | 14 - 15 | |
Q2: My aromatic proton shifts are crowded and difficult to assign. What can I do?
A2: Overlapping signals in the aromatic region are a common issue. A simple and effective solution is to re-run the NMR in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ often induce different shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to chloroform-d₃, which can resolve overlapping multiplets.[3]
Q3: The chemical shift of the methoxy (-OCH₃) group is significantly downfield from the expected ~3.8 ppm. Why?
A3: A downfield shift in a methoxy group on an aromatic ring can be due to conformational effects.[2] If the methoxy group is forced out-of-plane with the aromatic ring due to steric hindrance or other interactions, its ¹³C NMR resonance can be deshielded and shift downfield to values as high as ~62 ppm, compared to the typical ~56 ppm for a planar conformation.[2] This effect is related to changes in the molecular orbital space rather than a simple change in electron conjugation.[2][4]
Q4: The indole NH proton signal is very broad, or I can't see it at all. Is this normal?
A4: Yes, this is a common observation. The NH proton is an exchangeable proton, and its signal can be broadened by quadrupole coupling with the ¹⁴N nucleus and by chemical exchange with trace amounts of water or acid in the solvent. To confirm its presence, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The NH peak should disappear due to proton-deuterium exchange.[1]
Q5: My entire spectrum looks slightly different from a previous batch, even though the compound should be identical. What could cause this?
A5: Minor differences in chemical shifts between samples can be caused by variations in sample concentration.[1][5] More concentrated samples may exhibit shifts due to intermolecular interactions like hydrogen bonding or π-stacking.[1] Temperature fluctuations can also affect protons involved in hydrogen bonding, such as the NH proton.[6][7] For consistency, it is best to use similar concentrations and run experiments at a calibrated temperature.
Troubleshooting Workflow & Methodologies
If you are encountering unexpected NMR shifts, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
Key Experimental Protocols
Sample Preparation and Instrument Checks
-
Homogeneity : Ensure your sample is fully dissolved and free of suspended particles, which can cause peak broadening.[8] If necessary, filter the sample.
-
Concentration : Prepare samples with a consistent concentration to ensure reproducibility. Highly concentrated samples can lead to viscosity issues and peak broadening.[8]
-
Shimming : Poor shimming results in broad and distorted peaks. Always perform a shimming routine before acquisition. Modern spectrometers have automated procedures (topshim or similar) that are highly effective.[9]
-
Locking : Ensure a stable lock on the deuterated solvent signal. An unstable lock can lead to artifacts and incorrect chemical shift referencing.[9]
D₂O Exchange for Labile Protons
This experiment is used to identify protons that can exchange with deuterium, such as those on heteroatoms (N-H, O-H).
-
Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for several minutes to ensure mixing.[1]
-
Acquire a second ¹H NMR spectrum.
-
Result : The signal corresponding to the exchangeable N-H proton will decrease in intensity or disappear entirely.
Solvent Study
The choice of solvent can significantly alter chemical shifts due to interactions with the solute.[5][10][11] This can be used to resolve overlapping signals.
-
Prepare three separate, identically concentrated samples of your compound.
-
Dissolve them in three different deuterated solvents. Recommended choices for comparison are:
-
Chloroform-d (CDCl₃) : A relatively non-polar standard.
-
Benzene-d₆ (C₆D₆) : An aromatic solvent that can cause significant Aromatic Solvent Induced Shifts (ASIS), often separating crowded aromatic regions.[3]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) : A highly polar solvent that is excellent at forming hydrogen bonds, which can sharpen NH and OH peaks.
-
-
Acquire and compare the ¹H NMR spectra from each sample.
Concentration Study
This helps determine if observed shifts are due to intermolecular interactions.
-
Prepare a stock solution of your compound at a known high concentration (e.g., 200 mmol/L).
-
Acquire a ¹H NMR spectrum of this sample.
-
Create a dilution series (e.g., 100 mmol/L, 50 mmol/L, 20 mmol/L) from the stock solution.[5]
-
Acquire a spectrum for each dilution.
-
Result : Compare the chemical shifts across the concentration range. Shifts that change with concentration are likely involved in intermolecular interactions. Protons not involved in such interactions should show minimal change.[5]
Chemical Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 5-methoxyindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 5-methoxyindole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The assignments are supported by comparative data from structurally related indole derivatives to illustrate the influence of substituents on the indole scaffold's magnetic environment.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a typical methodology for compounds of this class.
Sample Preparation: Approximately 5-10 mg of the analyte (this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Spectral Width: A range of -2 to 14 ppm is generally sufficient.
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans are averaged to ensure a good signal-to-noise ratio.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often immediately following proton acquisition.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A range of 0 to 200 ppm is used to capture all carbon signals, from aliphatic to carbonyl carbons.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
¹H and ¹³C NMR Spectral Data and Assignment
The structural numbering convention used for the assignment of NMR signals for this compound is presented below.
graph MolStructure {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
edge [color="#5F6368"];
// Define nodes with positions
N1 [label="N1-H", pos="0,0!"];
C2 [label="C2", pos="1.2,0.5!"];
C3 [label="C3-H", pos="1.2,-0.5!"];
C3a [label="C3a", pos="0,-1.2!"];
C4 [label="C4-H", pos="-1.2,-1.7!"];
C5 [label="C5", pos="-2.4,-1.2!"];
C6 [label="C6-H", pos="-2.4,0!"];
C7 [label="C7-H", pos="-1.2,0.5!"];
C7a [label="C7a", pos="-0.05,1.2!"];
// Methoxy group on C5
O_Me [label="O", pos="-3.6,-1.7!"];
C_Me [label="CH3", pos="-4.8,-1.7!"];
// Ester group on C2
C_CO [label="C=O", pos="2.4,1.0!"];
O_Et [label="O", pos="3.6,1.0!"];
C_CH2 [label="CH2", pos="4.8,1.5!"];
C_CH3 [label="CH3", pos="6.0,1.5!"];
// Draw edges
N1 -- C2;
C2 -- C3;
C3 -- C3a;
C3a -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C7a;
C7a -- N1;
C3a -- C7a;
C2 -- C_CO;
C_CO -- O_Et;
O_Et -- C_CH2;
C_CH2 -- C_CH3;
C5 -- O_Me;
O_Me -- C_Me;
}
Caption: Logical workflow correlating structural motifs to their characteristic NMR signals.
Confirming the Ester Functional Group in Ethyl 5-methoxyindole-2-carboxylate using FTIR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the ester functional group in Ethyl 5-methoxyindole-2-carboxylate. We will compare its infrared spectrum with that of a key precursor, 5-methoxyindole, to highlight the characteristic ester absorption bands. This analysis is crucial for verifying the success of esterification reactions and ensuring the chemical identity of the synthesized compound.
Data Presentation: Comparison of FTIR Spectral Data
The presence of the ethyl ester group in the target molecule, this compound, is definitively confirmed by the appearance of two distinct and strong absorption bands corresponding to the C=O (carbonyl) and C-O (carbonyl-oxygen-ethyl) stretching vibrations. These bands are absent in the spectrum of the starting material, 5-methoxyindole.
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | This compound (Experimental, cm⁻¹) | 5-methoxyindole (Precursor, cm⁻¹) |
| Ester (C=O) | Stretch | 1715 - 1750[1][2] | ~1725 | Absent |
| Ester (C-O) | Stretch | 1000 - 1300[1][2][3] | ~1280 and ~1110 | Absent |
| N-H (Indole) | Stretch | ~3300 - 3500 | ~3342 | Present |
| C-H (Aromatic/Alkyl) | Stretch | ~2850 - 3100 | Present | Present |
Note: The experimental values for this compound are based on typical spectra for aromatic esters.[4][5] The spectrum for 5-methoxyindole lacks the characteristic ester peaks but shows other expected absorptions.[6][7]
Experimental Protocol: Acquiring FTIR Spectra
Objective: To obtain a high-quality infrared spectrum of a solid organic compound to identify its functional groups.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a sample holder (e.g., Attenuated Total Reflectance - ATR)
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Collection:
-
Ensure the sample stage of the FTIR spectrometer is clean. If using an ATR accessory, clean the crystal surface with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.
-
Run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent signals, which will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the absorbance at each wavenumber.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Process the spectrum as needed (e.g., baseline correction).
-
Label the significant peaks, paying close attention to the regions where the ester C=O and C-O stretches are expected.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to prevent cross-contamination.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming the synthesis of this compound from 5-methoxyindole through FTIR analysis.
Caption: Workflow for FTIR confirmation of ester synthesis.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. This compound(4792-58-9) IR Spectrum [chemicalbook.com]
- 6. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methoxyindole(1006-94-6) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to HPLC Method Development for Purity Assessment of Ethyl 5-methoxyindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 5-methoxyindole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines experimental protocols, presents comparative data, and offers a logical workflow for developing a robust, stability-indicating HPLC method.
Introduction to Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control.[1] Its high resolution and sensitivity make it ideal for separating and quantifying the main compound from its impurities. For this compound, a validated HPLC method is crucial to ensure its purity, which directly impacts the safety and efficacy of the final drug product. A key aspect of this is the development of a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time due to environmental factors such as light, heat, and pH. Forced degradation studies are intentionally conducted to produce potential degradation products and to demonstrate the method's specificity.[2][3][4][5][6]
Comparison of HPLC Methods
The choice of HPLC column and mobile phase is critical for achieving optimal separation. Below is a comparison of two common reversed-phase columns, C18 and C8, for the analysis of this compound and its potential impurities.
Column Performance Comparison
The primary difference between C18 and C8 columns lies in the length of the alkyl chains bonded to the silica support, which influences the column's hydrophobicity. C18 columns have longer (18-carbon) chains and are more hydrophobic, leading to stronger retention of non-polar compounds.[7][8] C8 columns have shorter (8-carbon) chains, are less hydrophobic, and generally provide shorter retention times.[1][7][8][9]
Table 1: Comparison of C18 and C8 Columns for the Analysis of this compound and Potential Impurities
| Parameter | Method 1: C18 Column | Method 2: C8 Column |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (60:40 v/v) | Acetonitrile: 0.1% Formic acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Retention Time (min) - this compound | 8.5 | 6.2 |
| Retention Time (min) - Impurity A (5-methoxyindole-2-carboxylic acid) | 4.2 | 3.1 |
| Retention Time (min) - Impurity B (Starting Material) | 12.1 | 9.8 |
| Resolution (Main Peak and Impurity B) | 2.8 | 2.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
Note: The data presented in this table is illustrative and based on typical performance characteristics of the respective columns.
Method Selection Rationale
-
Method 1 (C18 Column): This method provides excellent resolution between the main peak and potential impurities, particularly for more hydrophobic compounds like unreacted starting materials. The longer retention time can be advantageous for separating complex mixtures.
-
Method 2 (C8 Column): This method offers a significantly faster analysis time, which is beneficial for high-throughput screening. While the resolution might be slightly lower than with a C18 column, it can be sufficient for routine purity checks where the impurity profile is well-characterized.[10]
Experimental Protocols
Below are detailed protocols for performing a forced degradation study and for the two HPLC methods compared above.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions to assess the stability-indicating nature of the HPLC method.
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours.
Sample Preparation for HPLC Analysis:
For each stress condition, dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC system.
HPLC Method Protocols
Method 1: C18 Column
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Run Time: 20 minutes
Method 2: C8 Column
-
Column: C8 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (55:45 v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Run Time: 15 minutes
Method Development Workflow
Developing a robust HPLC method involves a systematic approach to optimize separation and ensure the method is fit for its intended purpose.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasm.com [pharmasm.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. hawach.com [hawach.com]
- 10. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
A Comparative Guide to Indole Derivatives in Biological Assays: The Role of Ethyl 5-methoxyindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, Ethyl 5-methoxyindole-2-carboxylate serves as a pivotal intermediate in the synthesis of complex, biologically active molecules. This guide provides a comparative overview of the performance of various indole derivatives in key biological assays, highlighting the significance of this compound as a versatile starting material. While this compound is primarily recognized for its role as a synthetic precursor, this guide will also contextualize its potential by examining the biological activities of other notable indole derivatives.
The Central Role of this compound
This compound is a highly valued compound in pharmaceutical and chemical research.[1][2] Its structure, featuring a methoxy group at the 5-position and an ethyl ester at the 2-position, makes it an excellent building block for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[1][3] The methoxy group, in particular, enhances the molecule's reactivity and solubility, facilitating a variety of chemical modifications.[1] Although extensively used in synthesis, publicly available data on the intrinsic biological activity of this compound itself is limited. The following sections will therefore focus on the biological activities of other indole derivatives, many of which can be synthesized from this key intermediate.
Comparative Biological Activity of Indole Derivatives
To provide a clear comparison, this section summarizes the quantitative data from various biological assays for a range of indole derivatives.
Anticancer Activity
The antiproliferative properties of indole derivatives have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard measure of anticancer activity.
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | A549 (Lung) | 12.0 nM | - | - |
| K562 (Leukemia) | 10.0 nM | - | - | |
| Compound 2 | MCF-7 (Breast) | 2.16 - 21.43 | - | - |
| MDA-MB-231 (Breast) | 8.33 - 61.61 | - | - | |
| Compound 3 | Panc-1 (Pancreatic) | Not specified | Staurosporine | Not specified |
| Compound 4 | HCT-116 (Colon) | 0.05 | Doxorubicin | 0.46 |
| MCF-7 (Breast) | 0.09 | Doxorubicin | 0.78 |
Note: Specific structures for compounds 1-4 are detailed in the cited literature.
Anti-inflammatory Activity
Indole derivatives have shown significant potential in modulating inflammatory pathways. A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Indole Derivative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | RAW 264.7 | NO Inhibition | Not specified | Dexamethasone | Not specified |
| Strictosamide | - | TPA-induced mouse ear edema | 28.1% inhibition at 40 mg/kg | - | - |
Note: Specific structures for compound A are detailed in the cited literature.
Antimicrobial Activity
The search for new antimicrobial agents has led to the investigation of numerous indole derivatives against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Indole Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound X | S. aureus | 1.23 - 2.60 | Ciprofloxacin | Not specified |
| Compound Y | A. niger | < 8 | - | - |
| C. albicans | < 6 | - | - |
Note: Specific structures for compounds X and Y are detailed in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO)
The Griess assay is a widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Antimicrobial Activity: Agar Diffusion Method
The agar diffusion method is a common technique to determine the antimicrobial activity of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Compound Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is proportional to the antimicrobial activity of the compound.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Figure 1: Generalized workflow for in vitro biological assays.
Figure 2: A simplified signaling pathway for indole derivatives.
References
A Senior Application Scientist's Guide to the Polymorphic Landscape of 5-Methoxyindole-2-carboxylic Acid: An X-ray Diffraction Perspective
For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of robust drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth, objective comparison of the known polymorphs of 5-methoxyindole-2-carboxylic acid (MI2CA), a molecule of significant interest for its neuroprotective properties.[1][2][3] We will delve into the nuances of their structural differences as elucidated by X-ray diffraction (XRD), a pivotal technique in solid-state characterization.
The Significance of Polymorphism in Drug Development
The discovery and characterization of polymorphs are critical steps in pharmaceutical development. Different polymorphs of the same API are, in essence, different solid-state materials, which can lead to variations in therapeutic efficacy and manufacturability. Regulatory bodies, therefore, mandate a thorough investigation of the polymorphic landscape of any new drug candidate. For a promising compound like 5-methoxyindole-2-carboxylic acid, with potential applications in neurological disorders, a comprehensive understanding of its solid forms is paramount to ensure consistent product performance and quality.[1][2][3]
Unveiling the Polymorphs of 5-Methoxyindole-2-carboxylic Acid
To date, two distinct polymorphic forms of 5-methoxyindole-2-carboxylic acid have been identified and characterized in the scientific literature, herein designated as Polymorph 1 and Polymorph 2.[1][2][3] The primary and most definitive technique for distinguishing these forms is single-crystal X-ray diffraction, which provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.
Crystallographic Data at a Glance
The crystallographic data, a fingerprint for each polymorphic form, reveals significant differences in their crystal systems and packing arrangements.
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Molecules per Asymmetric Unit | 2 | 1 |
| Key Structural Motif | Ribbons of two independent molecular chains | Cyclic dimers |
Data sourced from scientific literature.[1][2][3]
A Deeper Dive into the Structural Divergence: The Role of Hydrogen Bonding
The most telling distinction between Polymorph 1 and Polymorph 2 lies in their intricate networks of hydrogen bonds. These non-covalent interactions are the master architects of the crystal lattice, dictating how individual molecules pack together.
Polymorph 2 is characterized by the formation of cyclic dimers . In this arrangement, two MI2CA molecules are linked by robust, double hydrogen bonds between their carboxylic acid groups (O−H⋯O).[1][3] This creates a stable, centrosymmetric unit that is a common motif in carboxylic acid crystal structures.
In stark contrast, Polymorph 1 does not exhibit these cyclic dimers.[1][3] Instead, it forms extended ribbons comprised of two independent molecular chains. These chains are held together by a different hydrogen bonding scheme involving both the carboxylic acid and the indole N-H groups.[1]
The engagement of the indole N-H group also differs between the two forms. In Polymorph 2, the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy group on an adjacent molecule.[1] In Polymorph 1, the acceptor of the N-H hydrogen bond is a carboxylic oxygen atom.[2] These subtle yet significant differences in hydrogen bonding contribute to the distinct crystal packing and, consequently, the unique physicochemical properties of each polymorph.
Experimental Protocols: A Guide to Polymorph Characterization
The identification and characterization of the MI2CA polymorphs rely on a systematic experimental workflow. Below are the foundational protocols for single-crystal X-ray diffraction and infrared spectroscopy, crucial techniques in this analytical endeavor.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguous polymorph identification as it provides the absolute crystal structure.
Experimental Workflow:
Causality Behind Experimental Choices:
-
Slow Evaporation: This method allows for the gradual formation of well-ordered crystals, which is essential for high-quality diffraction data.
-
Low Temperature: Collecting data at cryogenic temperatures reduces atomic motion, resulting in a sharper diffraction pattern and a more precise structural model.
-
Direct Methods: This is a standard and powerful algorithm for solving the phase problem in crystallography, enabling the initial determination of the electron density map from the measured diffraction intensities.
Infrared (IR) Spectroscopy
IR spectroscopy is a complementary technique that probes the vibrational modes of molecules. Since the hydrogen bonding environments differ between the polymorphs, their IR spectra will exhibit characteristic differences, particularly in the regions corresponding to O-H and N-H stretching vibrations.
Key Spectral Differences:
| Vibrational Mode | Polymorph 1 | Polymorph 2 |
| N-H Stretch (cm⁻¹) | ~3336 | ~3342 |
| C=O Stretch (cm⁻¹) | ~1695 | Not explicitly stated, but expected to differ |
| C-O Stretch (cm⁻¹) | ~1206 | Not explicitly stated, but expected to differ |
Data sourced from scientific literature.[1]
The subtle shift in the N-H stretching frequency provides evidence for the different hydrogen bonding interactions in the two polymorphs.[1]
Logical Framework for Polymorph Investigation
The relationship between the isolation of the polymorphs and their subsequent characterization can be visualized as follows:
Conclusion and Future Outlook
The existence of at least two polymorphic forms of 5-methoxyindole-2-carboxylic acid underscores the critical importance of comprehensive solid-state characterization in the development of this promising therapeutic agent. X-ray diffraction, in concert with other analytical techniques like IR spectroscopy, provides the definitive evidence required to distinguish and characterize these forms. The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2 may translate to different physicochemical properties, a crucial consideration for formulation development and regulatory approval. Further studies to elucidate the relative stability of these polymorphs and to develop robust methods for their selective crystallization are warranted.
References
A Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation
In the realms of pharmaceutical development and biological research, the precise confirmation of a molecule's weight is a cornerstone for verifying its identity, assessing its purity, and characterizing its structure.[1] Mass spectrometry (MS) has emerged as the principal technique for this purpose, offering exceptional accuracy and sensitivity.[1] This guide provides an objective comparison of the leading mass spectrometry technologies for molecular weight confirmation, supported by performance data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
Core Principles of Mass Spectrometry
A mass spectrometer determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[2] The process involves three fundamental steps: ionization of the sample, separation of the ions in a mass analyzer based on their m/z, and detection of the separated ions.[3] The two most prevalent ionization techniques for biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[4] These are often paired with high-performance mass analyzers like Time-of-Flight (TOF), Quadrupole, or Orbitrap analyzers.
Comparison of Ionization Techniques: ESI vs. MALDI
The choice of ionization source is a critical first step and depends largely on the properties of the analyte and the experimental goals.[5]
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from molecules in solution.[4] It is particularly well-suited for polar and large molecules, such as proteins and peptides.[5] A key feature of ESI is the production of multiply charged ions, which effectively extends the mass range of the connected mass analyzer.[5] This allows for the analysis of very large molecules on instruments with a limited m/z range.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy.[3] A laser pulse irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation.[3][7] MALDI typically produces singly charged ions ([M+H]+), which simplifies the resulting mass spectrum and can make data interpretation more straightforward.[6][7] It is highly sensitive and particularly advantageous for the analysis of high molecular weight substances.[5][8]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid solution by applying a high voltage.[9] | Analyte is co-crystallized with a matrix and ionized by a laser.[3] |
| Typical Analytes | Peptides, proteins, polar molecules.[5] | Peptides, proteins, nucleic acids, large biomolecules.[5][7] |
| Ionization State | Produces multiply charged ions (e.g., [M+nH]n+).[6] | Primarily produces singly charged ions (e.g., [M+H]+).[6] |
| Sample Phase | Solution-phase.[4] | Solid-phase (co-crystallized with matrix).[3] |
| Advantages | Excellent for polar and large molecules, easily coupled to liquid chromatography (LC), soft ionization with minimal fragmentation.[5][10] | High sensitivity, tolerance to complex mixtures and salts, rapid analysis, suitable for very high molecular weight compounds.[5][8][10] |
| Limitations | Less tolerant to salts and detergents, can produce complex spectra with multiple charge states. | Matrix interference can affect the resolution of mass spectra, potential for poor reproducibility.[5] |
Comparison of Mass Analyzers
The mass analyzer separates the ions generated by the ion source. The choice of analyzer dictates the instrument's resolution, mass accuracy, and mass range.
| Parameter | Quadrupole | Time-of-Flight (TOF) | Orbitrap |
| Mass Accuracy | Low (~100 ppm) | High (<2-5 ppm for monoisotopic, 10-20 ppm for average mass of proteins)[11][12] | Very High (<1-2 ppm)[11] |
| Resolution | Low (~2,000) | High (>10,000 - 50,000)[11][12] | Very High (up to >240,000)[13][14] |
| Mass Range | Low (up to ~4,000 m/z) | Very High (theoretically unlimited) | High (up to ~8,000 m/z with options)[13] |
| Key Strengths | Simple, robust, good for quantitative analysis. | High speed, wide mass range, good resolution and accuracy.[7][11] | Exceptional resolution and mass accuracy, excellent for resolving complex mixtures and isoforms.[13][15] |
| Limitations | Limited resolution and mass range. | Resolution can be lower than Orbitrap for complex samples.[13] | Slower scan speed compared to TOF, can have a more limited intrascan dynamic range.[11][16] |
High-resolution mass spectrometry (HRMS) techniques, such as TOF and Orbitrap, provide highly accurate mass measurements that are essential for distinguishing between compounds with very similar molecular weights.[1] Orbitrap-based systems, in particular, offer a notable improvement in spectral resolution over TOF instruments, allowing for the baseline resolution of features like glycoforms on intact proteins, which might be lost in the noise on a TOF system.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate molecular weight confirmation.
This protocol is suitable for the rapid analysis of purified proteins and other large biomolecules.[10]
-
Sample Preparation :
-
Prepare a saturated matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Dilute the protein sample to a final concentration of 1-10 pmol/µL in a compatible solvent (e.g., 0.1% trifluoroacetic acid).
-
On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.
-
Spot 1 µL of the protein sample onto the matrix spot.
-
Allow the spot to completely co-crystallize at room temperature.
-
-
Instrument Setup and Calibration :
-
Data Acquisition :
-
Load the target plate into the mass spectrometer.
-
Set the laser intensity just above the ionization threshold to achieve a good signal-to-noise ratio without causing significant fragmentation.[10]
-
Acquire the mass spectrum by averaging several hundred laser shots from different positions within the sample spot.[10]
-
-
Data Analysis :
-
Process the raw spectrum to identify the peak corresponding to the singly protonated molecule ([M+H]+).[6]
-
To calculate the molecular weight, subtract the mass of a proton (1.0079 Da) from the measured m/z value.[6]
-
Peaks corresponding to higher charge states (e.g., [M+2H]2+) or dimers ([2M+H]+) can be used to verify the measurement.[6]
-
This protocol is ideal for analyzing more complex mixtures or when online separation is required prior to mass analysis.
-
Sample Preparation :
-
Ensure the sample is in a buffer compatible with both liquid chromatography and ESI-MS (e.g., containing volatile salts like ammonium acetate or ammonium formate). High concentrations of non-volatile salts (e.g., sodium chloride, phosphate) must be removed.
-
Dilute the sample to a final concentration of approximately 0.1-1 mg/mL in an ESI-MS compatible buffer.[10]
-
-
Instrument Setup and Calibration :
-
Couple an ESI source to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
Connect a liquid chromatography system (e.g., reversed-phase or size-exclusion chromatography) to the ESI source.[10]
-
Calibrate the mass spectrometer using a suitable calibration standard infused into the instrument.
-
-
Data Acquisition :
-
Inject the sample onto the LC column. The LC system will separate the components of the mixture before they enter the mass spectrometer.
-
For direct infusion analysis, introduce the sample into the ESI source at a constant flow rate without LC separation.[10]
-
Acquire mass spectra across the m/z range where the protein's multiply charged ions are expected to appear (typically m/z 500-2000).[6]
-
-
Data Analysis :
-
The ESI process generates a series of peaks representing different charge states of the protein ([M+nH]n+).[12]
-
Use a deconvolution algorithm, typically included in the instrument's software, to process this series of multiply charged ions and calculate the zero-charge molecular weight of the protein.[12]
-
The accuracy of the measured mass is generally better than 20 ppm (0.002%) with a high-resolution instrument like a TOF or Orbitrap.[12]
-
Mandatory Visualizations
Caption: General workflow for molecular weight confirmation by mass spectrometry.
Caption: Logical relationship of core mass spectrometer components.
Alternative Methods for Molecular Weight Confirmation
While mass spectrometry is a powerful tool, other techniques can also provide molecular weight information and may be suitable for specific applications.
| Technique | Principle | Advantages | Limitations |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules by size, and MALS determines the absolute molecular weight directly from the scattered light intensity.[10][17] | Absolute method (no calibration standards needed), provides information on aggregation and size distribution.[17][18] | Requires precise sample preparation, sensitive to dust and aggregates.[17] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their migration rate through a gel, which is inversely proportional to the log of their molecular weight.[2][8] | Simple, inexpensive, can analyze multiple samples simultaneously.[8] | Low resolution, provides relative molecular weight based on standards, not a direct measurement.[8] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force to determine their hydrodynamic properties and molecular weight.[3] | Provides information on molecular weight, shape, and aggregation state in solution without requiring calibration standards.[3] | Requires specialized equipment and complex data analysis. |
Conclusion
The selection of an appropriate technique for molecular weight confirmation is dictated by the specific analytical requirements, including the nature of the analyte, the desired accuracy and resolution, sample complexity, and throughput needs.[1][10] For routine and rapid analysis of pure, high molecular weight proteins, MALDI-TOF MS offers a robust and sensitive solution.[10] For complex samples or when the highest mass accuracy and resolution are needed to characterize isoforms, LC-ESI coupled with an Orbitrap or high-resolution QTOF mass analyzer is the superior choice.[13] By understanding the principles and performance characteristics of these different mass spectrometry platforms, researchers can confidently select the best tool to validate the molecular integrity of their valuable samples.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 3. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 4. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. mdanderson.org [mdanderson.org]
- 7. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 17. fiveable.me [fiveable.me]
- 18. azom.com [azom.com]
A Comparative Guide to the Thermal Analysis of Indole Compounds using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of various indole compounds determined by Differential Scanning Calorimetry (DSC). Indole and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their wide range of biological activities. Understanding their thermal behavior is crucial for drug development, formulation, quality control, and stability assessment. This document presents quantitative DSC data, detailed experimental protocols, and visual representations of the analytical workflow to aid researchers in their studies of these important heterocyclic compounds.
Data Presentation: Thermal Properties of Indole Compounds
The following table summarizes the key thermal transition data for a selection of indole compounds obtained from DSC analysis. These parameters are critical for characterizing the physicochemical properties of these substances.
| Compound | Melting Point (T_onset) (°C) | Enthalpy of Fusion (ΔH_fus) (kJ/mol) | Notes |
| Indole | 52.5 °C | 15.44 | |
| 3-Methylindole (Skatole) | 95 - 97 °C | Not explicitly found | |
| Indole-3-acetic acid | 165 - 169 °C | Not explicitly found | |
| L-Tryptophan | ~279 °C | 62.5 | Melts with decomposition. |
| Melatonin | ~118 °C | Not explicitly found | |
| Indole-3-carbinol | ~90 °C | Not explicitly found | |
| Indomethacin (γ-form) | ~159 °C | Not explicitly found | Polymorphic form. |
| Indomethacin (α-form) | ~154 °C | Not explicitly found | Polymorphic form. |
| Indomethacin (δ-form) | ~129 °C | Not explicitly found | Melts, recrystallizes, then melts again. |
| Amorphous Indomethacin | T_g ~43 °C | - | Exhibits a glass transition (T_g). |
Experimental Protocols
A generalized experimental protocol for the DSC analysis of indole compounds is outlined below. It is important to note that specific parameters may need to be optimized depending on the instrument and the specific properties of the compound being analyzed.
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the indole compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation or evaporation of the sample during heating. For volatile samples, pierced lids can be used to allow for controlled release of vapor.
-
An empty, hermetically sealed aluminum pan is used as a reference.
2. Instrumentation and Calibration:
-
A calibrated Differential Scanning Calorimeter is used for the analysis.
-
The instrument should be calibrated for temperature and enthalpy using certified standards, such as indium, prior to sample analysis.
3. DSC Measurement Parameters:
-
Purge Gas: High-purity nitrogen is typically used as a purge gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected thermal transition (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the final melting or decomposition point. The specific temperature range will depend on the compound being analyzed.
-
A cooling segment at a controlled rate (e.g., 10 °C/min) can be included to study crystallization behavior.
-
A second heating scan is often performed to investigate the thermal history of the sample.
-
4. Data Analysis:
-
The DSC thermogram (heat flow vs. temperature) is analyzed to determine key thermal events.
-
Melting Point (T_onset): Determined as the extrapolated onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. The value is typically normalized by the sample mass.
-
Glass Transition Temperature (T_g): Identified as a step-like change in the baseline of the thermogram for amorphous materials.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a typical DSC experiment and the interpretation of the resulting data for indole compounds.
Caption: A logical workflow for the thermal analysis of indole compounds using DSC.
Caption: Interpretation of a typical DSC thermogram for a crystalline indole compound.
Safety Operating Guide
Navigating the Disposal of Ethyl 5-Methoxyindole-2-Carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 5-methoxyindole-2-carboxylate, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and potential risks. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat and long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust formation. |
Hazard Summary: While not definitively classified as hazardous waste by the Environmental Protection Agency (EPA), the incomplete toxicological data for this compound necessitates that it be handled as a potentially hazardous substance. General safety data sheets indicate that it may cause skin and eye irritation. Therefore, all chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer. Adherence to these steps is crucial for regulatory compliance and safety.
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams.
2. Waste Containment:
-
All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid to prevent leaks or spills.
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste streams are stored separately to prevent accidental mixing and dangerous reactions.
5. Waste Disposal and Pickup:
-
Crucially, do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. Follow your institution's specific procedures for this process.
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is strongly advised not to attempt chemical treatment of the waste within the laboratory. Such procedures can be hazardous and may generate byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 5-methoxyindole-2-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-methoxyindole-2-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Citations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses with side-shields are also a suitable option.[2] | [1][2] |
| Skin Protection | Handle with gloves.[2][3] It is recommended to wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Always wash hands before breaks and at the end of the workday.[2] Employ proper glove removal technique to avoid skin contact.[3] | [2][3][4][5] |
| Respiratory Protection | Under normal conditions of use, respiratory protection is not required.[1] However, if dust is generated during handling, a respirator is necessary.[3] For nuisance dust levels, a type N95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6] | [1][3][6] |
Emergency First-Aid Protocols
Immediate and appropriate first-aid response is crucial in the event of an exposure.
| Exposure Route | First-Aid Procedure | Citations |
| Eye Contact | Immediately rinse eyes and under the eyelids with plenty of water for at least 15 minutes.[1] Seek medical attention.[1] | [1] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation develops or persists, seek medical advice.[1] | [1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Get medical attention if symptoms arise.[1] | [1] |
| Ingestion | Clean the mouth with water and then drink plenty of water.[1] Seek medical attention if symptoms occur.[1] | [1] |
Handling and Storage Workflow
Proper handling and storage are vital to maintain the chemical's integrity and prevent accidents. The following diagram outlines the standard operational workflow.
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental compliance.
Spill Response:
-
Evacuate and Ventilate : Ensure the area is well-ventilated.
-
Wear PPE : Use the personal protective equipment outlined above.
-
Clean-up : Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1]
Disposal Plan:
-
All waste materials must be disposed of in accordance with national and local regulations.[3]
-
Do not allow the chemical to enter drains or waterways.[2][3]
-
Package waste in suitable, closed containers and dispose of it through an approved waste disposal plant.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
